2-Chloro-5-fluorophenylacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloro-5-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUKAVLGRHSSPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393420 | |
| Record name | 2-Chloro-5-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177985-33-0 | |
| Record name | 2-Chloro-5-fluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177985-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-fluorophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-fluorophenylacetic acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-fluorophenylacetic acid is a halogenated aromatic carboxylic acid with potential applications as a key building block in the synthesis of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, proposed synthetic routes, and potential applications in drug discovery and development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from structurally related molecules to provide a thorough and informative resource.
Introduction
Halogenated phenylacetic acid derivatives are a significant class of organic compounds widely utilized as versatile intermediates in medicinal chemistry and materials science. The incorporation of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern, represents a valuable scaffold for the development of novel therapeutic agents and functional materials. This document aims to consolidate the available information and provide a detailed technical resource for researchers working with this compound.
Physicochemical Properties
The properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and predictive models.
| Property | Value | Reference |
| Chemical Formula | C₈H₆ClFO₂ | [1][2][3] |
| Molecular Weight | 188.58 g/mol | [1][2][3] |
| CAS Number | 177985-33-0 | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 114-115 °C | [2][4] |
| Boiling Point (Predicted) | 289.3 ± 25.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.417 g/cm³ | [2] |
| pKa (Predicted) | 3.85 ± 0.10 | [2] |
| Flash Point (Predicted) | 128.8 °C | [2] |
| InChI | InChI=1S/C8H6ClFO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) | [1][4] |
| SMILES | C1=CC(=C(C=C1F)CC(=O)O)Cl | [1] |
Synthesis of this compound
Proposed Synthetic Route 1: From 2-Chloro-5-fluoroacetophenone via the Willgerodt-Kindler Reaction
This route utilizes the well-established Willgerodt-Kindler reaction, which converts an aryl ketone to the corresponding thioamide, followed by hydrolysis to the carboxylic acid.
Experimental Protocol (Representative):
-
Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, 2-chloro-5-fluoroacetophenone (1 equivalent) is dissolved in morpholine (excess). Elemental sulfur (2-3 equivalents) is added, and the mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of Thioamide: After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude thioamide intermediate. Purification can be achieved by column chromatography or recrystallization.
-
Hydrolysis to Carboxylic Acid: The isolated thioamide is suspended in a mixture of a strong acid (e.g., concentrated HCl or H₂SO₄) and water, or a strong base (e.g., NaOH or KOH) in an alcohol/water mixture. The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).
-
Final Work-up and Purification: If acidic hydrolysis is used, the reaction mixture is cooled and the precipitated carboxylic acid is collected by filtration. If basic hydrolysis is used, the mixture is acidified with a strong acid to precipitate the product. The crude this compound can be purified by recrystallization from a suitable solvent system.
Proposed Synthetic Route 2: From 2-Chloro-5-fluorotoluene
This multi-step synthesis involves benzylic bromination followed by cyanation and subsequent hydrolysis of the nitrile.
Experimental Protocol (Representative):
-
Benzylic Bromination: 2-Chloro-5-fluorotoluene (1 equivalent), N-bromosuccinimide (NBS, 1.1 equivalents), and a radical initiator such as azobisisobutyronitrile (AIBN, catalytic amount) are dissolved in a non-polar solvent like carbon tetrachloride. The mixture is heated to reflux under irradiation with a UV lamp until the reaction is complete (monitored by the disappearance of the starting material by GC or TLC). The succinimide byproduct is removed by filtration, and the solvent is evaporated to give the crude benzyl bromide.
-
Cyanation: The crude 2-chloro-5-fluorobenzyl bromide is dissolved in a polar aprotic solvent such as acetone or DMSO. Sodium cyanide or potassium cyanide (1.2 equivalents) is added, and the mixture is stirred at room temperature or slightly elevated temperature until the substitution is complete. The reaction mixture is then poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 2-(2-chloro-5-fluorophenyl)acetonitrile.
-
Hydrolysis of the Nitrile: The resulting nitrile is subjected to hydrolysis under either acidic (e.g., refluxing with aqueous H₂SO₄) or basic (e.g., refluxing with aqueous NaOH) conditions to afford this compound. The product is then isolated and purified as described in the previous method.
Spectroscopic Data (Predicted)
As experimental spectra for this compound are not widely available, the following are predicted characteristic spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons (Ar-H): Three protons in the aromatic region (typically δ 6.8-7.5 ppm). The coupling patterns will be complex due to the presence of both chlorine and fluorine substituents, exhibiting splitting from both neighboring protons and through-space coupling with fluorine.
-
Methylene Protons (-CH₂-): A singlet at approximately δ 3.7 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (δ 10-12 ppm), which is exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): A peak in the range of δ 175-180 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine will show a large one-bond C-F coupling constant. Other carbons in the ring will exhibit smaller two- and three-bond C-F couplings. The carbon attached to the chlorine atom will also be shifted downfield.
-
Methylene Carbon (-CH₂-): A peak around δ 40 ppm.
FT-IR Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-O Stretch: A band in the region of 1210-1320 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.
-
C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.
Mass Spectrometry
-
Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z 188 and an M+2 peak at m/z 190 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
-
Key Fragmentation Pathways:
-
Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 143/145.
-
Decarboxylation (-CO₂) to give a fragment at m/z 144/146.
-
Cleavage of the C-C bond between the methylene group and the aromatic ring.
-
Biological Activity and Applications in Drug Development
While specific biological activity studies on this compound are limited in the public domain, its structural motifs suggest significant potential as a building block in medicinal chemistry.
-
Versatile Intermediate: Phenylacetic acid derivatives are precursors to a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and central nervous system (CNS) active agents. The presence of both chloro and fluoro substituents provides handles for further chemical modification and can enhance the pharmacological properties of the final drug molecule.
-
Modulation of Physicochemical Properties: The fluorine atom can increase metabolic stability by blocking sites of oxidative metabolism and can also enhance binding affinity to target proteins through favorable electrostatic interactions. The chlorine atom contributes to the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Potential as a Pharmacophore: The substituted phenylacetic acid moiety itself can be a key pharmacophore in certain drug classes. For instance, it is a core component of several NSAIDs.
References
An In-depth Technical Guide to 2-Chloro-5-fluorophenylacetic Acid (CAS: 177985-33-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-5-fluorophenylacetic acid, a halogenated aromatic carboxylic acid of interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its potential biological activities based on structurally related compounds.
Core Compound Information
This compound is a disubstituted phenylacetic acid derivative. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel bioactive molecules and functional materials.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 177985-33-0 | [1][2] |
| Molecular Formula | C₈H₆ClFO₂ | [1][2] |
| Molecular Weight | 188.58 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 114-115 °C | [3] |
| Boiling Point | 289.3 °C at 760 mmHg | [3] |
| Purity | Typically ≥97% | [2] |
Synthesis and Experimental Protocols
While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a highly plausible and commonly employed method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding phenylacetonitrile.
Proposed Synthetic Pathway: Hydrolysis of 2-Chloro-5-fluorophenylacetonitrile
The most direct synthetic route to this compound is the hydrolysis of 2-chloro-5-fluorophenylacetonitrile. This reaction can be effectively carried out under either acidic or basic conditions.[4][5][6][7] The nitrile starting material is commercially available.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (General Procedure)
This protocol provides a general methodology for the hydrolysis of an aryl nitrile, which can be adapted for the synthesis of this compound from 2-chloro-5-fluorophenylacetonitrile. Both acidic and basic hydrolysis methods are presented.
Method 1: Acid-Catalyzed Hydrolysis [5][6][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-fluorophenylacetonitrile (1 equivalent).
-
Acid Addition: Add a 50-70% aqueous solution of sulfuric acid or a concentrated solution of hydrochloric acid. The volume should be sufficient to ensure effective stirring.
-
Reaction Conditions: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.
Method 2: Base-Catalyzed Hydrolysis [4][5]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-fluorophenylacetonitrile (1 equivalent) in ethanol or a similar solvent.
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Reaction Conditions: Heat the mixture to reflux with stirring.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the residue with water and acidify with a strong acid (e.g., concentrated HCl) to a pH of 1-2. The carboxylic acid will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization can be performed if necessary.
Caption: General workflow for the synthesis of the target compound.
Potential Biological Activity and Applications
While specific biological data for this compound is scarce in publicly available literature, the broader class of substituted phenylacetic acids is well-known for a range of biological activities.[8][9] This section explores potential applications based on these structural analogies.
Anti-inflammatory Potential
Many phenylacetic acid derivatives, such as diclofenac and fenclofenac, are potent non-steroidal anti-inflammatory drugs (NSAIDs).[10] Their mechanism of action typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. It is plausible that this compound could exhibit similar inhibitory effects on COX-1 and/or COX-2.
Caption: Hypothetical mechanism of anti-inflammatory action.
Herbicidal Activity
Phenoxyacetic acids and their derivatives are a well-established class of herbicides.[11][12] These compounds often act as synthetic auxins, disrupting normal plant growth processes. The specific substitution pattern on the phenyl ring of this compound could confer herbicidal properties, though experimental validation is required.
Intermediate in Drug Discovery
Given its chemical structure, this compound is a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The carboxylic acid moiety allows for straightforward derivatization to amides, esters, and other functional groups, enabling the exploration of structure-activity relationships.
Conclusion
This compound, CAS number 177985-33-0, is a halogenated phenylacetic acid with well-defined physicochemical properties. While detailed experimental data on its synthesis and biological activity are not extensively documented, established chemical principles allow for the confident prediction of a viable synthetic route via nitrile hydrolysis. Based on structural similarities to known bioactive molecules, this compound holds potential for investigation as an anti-inflammatory agent or as a building block in the development of novel pharmaceuticals and agrochemicals. Further experimental research is warranted to fully elucidate its synthetic accessibility and pharmacological profile.
References
- 1. americanelements.com [americanelements.com]
- 2. calpaclab.com [calpaclab.com]
- 3. lookchem.com [lookchem.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. CN100465149C - The manufacture method of chlorophenylacetic acid - Google Patents [patents.google.com]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. jchps.com [jchps.com]
- 9. inventivapharma.com [inventivapharma.com]
- 10. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
"2-Chloro-5-fluorophenylacetic acid" molecular structure and weight
An In-depth Technical Guide to 2-Chloro-5-fluorophenylacetic Acid
This guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic workflow for this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound is a halogenated aromatic carboxylic acid. Its structure consists of a phenyl ring substituted with a chlorine atom at position 2, a fluorine atom at position 5, and an acetic acid group at position 1.
Molecular Structure:
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₈H₆ClFO₂ | [1][2] |
| Molecular Weight | 188.58 g/mol | [1][2][3] |
| CAS Number | 177985-33-0 | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 114-115 °C | |
| Boiling Point | 289.3 °C at 760 mmHg | [3] |
| Density | 1.417 g/cm³ | [3] |
Plausible Synthetic Pathway
While specific industrial synthesis protocols for this compound are proprietary, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach for the synthesis of substituted phenylacetic acids involves the conversion of a corresponding benzyl halide. The following diagram illustrates a logical workflow for a potential synthesis, starting from 2-chloro-5-fluorotoluene.
Caption: A potential synthetic workflow for this compound.
Experimental Protocol: Hydrolysis of 2-(2-Chloro-5-fluorophenyl)acetonitrile
This section details a generalized experimental protocol for the final step (hydrolysis) in the proposed synthetic pathway.
Objective: To hydrolyze 2-(2-Chloro-5-fluorophenyl)acetonitrile to produce this compound.
Materials:
-
2-(2-Chloro-5-fluorophenyl)acetonitrile
-
Sulfuric acid (concentrated)
-
Deionized water
-
Sodium hydroxide (for optional base hydrolysis)
-
Hydrochloric acid (for acidification in base hydrolysis)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Beakers and other standard laboratory glassware
Procedure (Acid Hydrolysis):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-Chloro-5-fluorophenyl)acetonitrile.
-
Acid Addition: Slowly and carefully add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture) to the flask. The reaction is exothermic and should be cooled in an ice bath during addition.
-
Reflux: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.
-
Extraction: The aqueous mixture is then transferred to a separatory funnel and extracted multiple times with an organic solvent such as ethyl acetate.
-
Washing: The combined organic layers are washed with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate.
-
Solvent Removal: The drying agent is filtered off, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system to obtain the final product with high purity.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
-
Handle concentrated acids and organic solvents with extreme care.
References
Synthesis of 2-Chloro-5-fluorophenylacetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Chloro-5-fluorophenylacetic acid, a key intermediate in the development of various pharmaceutical compounds. This document details potential synthetic routes, including precursor materials, reaction conditions, and experimental protocols, to assist researchers and chemists in the efficient production of this valuable molecule.
Introduction
This compound (CAS No: 177985-33-0) is an important building block in medicinal chemistry. Its substituted phenylacetic acid structure is a common motif in a variety of biologically active molecules. The presence of both chloro and fluoro substituents on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug substance. This guide explores the most plausible and documented methods for its synthesis.
Overview of Synthetic Pathways
Several synthetic strategies can be employed to prepare this compound. The most prominent routes, detailed in this guide, include:
-
Pathway 1: From 2-Chloro-5-fluorotoluene via chlorination, cyanation, and hydrolysis. This is a classic and often industrially scalable approach for the synthesis of phenylacetic acids.
-
Pathway 2: Arndt-Eistert Homologation of 2-Chloro-5-fluorobenzoic Acid. This method provides a one-carbon chain extension of the corresponding benzoic acid.
-
Pathway 3: Willgerodt-Kindler Reaction of 2-Chloro-5-fluoroacetophenone. This pathway allows for the conversion of an acetophenone derivative to the desired phenylacetic acid.
Pathway 1: Synthesis from 2-Chloro-5-fluorotoluene
This pathway is a three-step process starting from the readily available 2-Chloro-5-fluorotoluene. The methyl group is first halogenated to a benzyl chloride, which then undergoes nucleophilic substitution with a cyanide salt to form a benzyl cyanide. Finally, hydrolysis of the nitrile yields the target carboxylic acid.
Quantitative Data Summary (Based on Analogous Reactions)
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Chlorination | 6-chloro-2-fluorotoluene | Sulfuryl chloride, Dibenzoyl peroxide | - | 100-110 | 3 | High |
| 2. Cyanation | p-fluorobenzyl chloride | K₄[Fe(CN)₆], CuI | Toluene | 180 | 20 | 85 |
| 3. Hydrolysis | o-chlorobenzyl cyanide | Hydrochloric acid | - | 95 | 5 | 95.9 |
Experimental Protocols
Step 1: Synthesis of 2-Chloro-5-fluorobenzyl chloride
-
Materials: 2-Chloro-5-fluorotoluene, Sulfuryl chloride, Dibenzoyl peroxide (radical initiator).
-
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a stirrer, add 2-Chloro-5-fluorotoluene (1.0 eq), sulfuryl chloride (1.0 eq), and a catalytic amount of dibenzoyl peroxide.
-
Heat the mixture to 100-110 °C and stir for approximately 3 hours.[1]
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, the reaction mixture is distilled to afford 2-Chloro-5-fluorobenzyl chloride.
-
Step 2: Synthesis of 2-Chloro-5-fluorobenzyl cyanide
-
Materials: 2-Chloro-5-fluorobenzyl chloride, Potassium ferrocyanide (K₄[Fe(CN)₆]), Copper(I) iodide (CuI), Toluene.
-
Procedure:
-
In a reaction tube, add CuI (0.3 eq) and toluene. Stir for 1 minute.
-
Add K₄[Fe(CN)₆] (0.5 eq) and 2-Chloro-5-fluorobenzyl chloride (1.0 eq) to the mixture.
-
Seal the reaction tube and heat to 180 °C with stirring for 20 hours.[2]
-
After cooling to room temperature, the reaction mixture is worked up by extraction to isolate the 2-Chloro-5-fluorobenzyl cyanide.
-
Step 3: Synthesis of this compound
-
Materials: 2-Chloro-5-fluorobenzyl cyanide, Hydrochloric acid.
-
Procedure:
-
Heat 2-Chloro-5-fluorobenzyl cyanide (1.0 eq) to 95 °C in a reaction flask.
-
Slowly add concentrated hydrochloric acid (2.5 eq).
-
Maintain the temperature at 95 °C and stir for 5 hours.[3]
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until the benzyl cyanide is consumed.
-
Add water to the reaction mixture, stir, and cool to induce crystallization.
-
Filter the precipitate, wash with water, and dry to obtain this compound.[2]
-
Pathway 2: Arndt-Eistert Homologation of 2-Chloro-5-fluorobenzoic Acid
The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids.[4] This pathway involves the conversion of 2-Chloro-5-fluorobenzoic acid to its acid chloride, which then reacts with diazomethane to form a diazoketone. A subsequent Wolff rearrangement, typically catalyzed by a silver salt, yields a ketene that is trapped by water to form the final product.[4][5]
Quantitative Data Summary (General Procedure)
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) |
| 1. Acid Chloride Formation | Carboxylic acid | Thionyl chloride or Oxalyl chloride | - | Reflux | 1-2 |
| 2. Diazoketone Formation | Acid chloride | Diazomethane or Trimethylsilyldiazomethane | THF/Acetonitrile | 0 to RT | 10 |
| 3. Wolff Rearrangement | Diazoketone | Silver benzoate, Water | Dioxane | 80 | 10 |
Experimental Protocol (Adapted from a General Procedure)
Step 1: Synthesis of 2-Chloro-5-fluorobenzoyl chloride
-
Materials: 2-Chloro-5-fluorobenzoic acid, Thionyl chloride (SOCl₂).
-
Procedure:
-
In a round-bottom flask, combine 2-Chloro-5-fluorobenzoic acid (1.0 eq) and thionyl chloride (1.2 eq).
-
Heat the mixture to reflux for 1-2 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-Chloro-5-fluorobenzoyl chloride, which can be used in the next step without further purification.
-
Step 2 & 3: Arndt-Eistert Homologation
-
Materials: 2-Chloro-5-fluorobenzoyl chloride, Trimethylsilyldiazomethane (safer alternative to diazomethane), Acetic acid, Silver benzoate, Dioxane, Water.
-
Procedure:
-
Dissolve the crude 2-Chloro-5-fluorobenzoyl chloride (1.0 eq) in a 1:1 mixture of THF and acetonitrile.
-
Cool the solution to 0 °C and add trimethylsilyldiazomethane (2.0 M in hexane, 2.0 eq).[5]
-
Allow the reaction to warm to room temperature and stir for 10 hours.
-
Add acetic acid (2.7 eq) and remove the volatiles under vacuum to obtain the crude diazoketone.[5]
-
To a solution of the crude diazoketone in dioxane, add water (20.0 eq) and silver benzoate (0.2 eq).[5]
-
Heat the mixture to 80 °C and stir for 10 hours.[5]
-
After cooling, perform an aqueous workup with dilute HCl and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield this compound.
-
Pathway 3: Willgerodt-Kindler Reaction of 2-Chloro-5-fluoroacetophenone
The Willgerodt-Kindler reaction transforms an aryl alkyl ketone into a terminal amide, which can then be hydrolyzed to the corresponding carboxylic acid.[6] This pathway would start with 2-Chloro-5-fluoroacetophenone, which is reacted with sulfur and an amine (typically morpholine) to form a thioamide, followed by hydrolysis.
Quantitative Data Summary (Based on Analogous Reactions)
| Step | Reactants | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1. Thioamide Formation | Acetophenone | Sulfur, Morpholine | Reflux | 12 | Moderate |
| 2. Hydrolysis | Thioamide | 40% aq. NaOH | Reflux | 12 | Moderate |
Experimental Protocol (Adapted from a General Procedure for Acetophenone)
Step 1: Synthesis of the Thioamide Intermediate
-
Materials: 2-Chloro-5-fluoroacetophenone, Sulfur, Morpholine.
-
Procedure:
-
In a flask equipped for reflux and stirring, combine 2-Chloro-5-fluoroacetophenone (1.0 eq), elemental sulfur (2.0 eq), and morpholine (excess).
-
Heat the mixture to reflux with strong stirring for 12 hours.[7]
-
After cooling, the reaction mixture would be worked up to isolate the thioamide intermediate.
-
Step 2: Hydrolysis to this compound
-
Materials: Thioamide intermediate, Sodium hydroxide solution.
-
Procedure:
-
To the crude thioamide from the previous step, add a 40% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for an additional 12 hours to effect hydrolysis.[7]
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.
-
The crude product is then collected by filtration, washed, and can be purified by recrystallization.[7]
-
Precursor Synthesis and Availability
-
2-Chloro-5-fluorotoluene: This is a commercially available starting material.
-
2-Chloro-5-fluorobenzoic acid: This precursor for the Arndt-Eistert homologation is also commercially available.[8]
-
2-Chloro-5-fluoroacetophenone: This starting material for the Willgerodt-Kindler reaction can be synthesized via a Friedel-Crafts acylation of 1-chloro-4-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The synthesis of a similar compound, 2,4-dichloro-5-fluoro acetophenone, is well-documented and proceeds with good yields.[9][10]
Conclusion
This guide has outlined three primary synthetic pathways for the preparation of this compound. The choice of a particular route will depend on factors such as the availability and cost of starting materials, scalability, and safety considerations (e.g., the use of diazomethane in the Arndt-Eistert homologation). The synthesis starting from 2-Chloro-5-fluorotoluene represents a robust and industrially viable option. The Arndt-Eistert homologation and the Willgerodt-Kindler reaction offer valuable alternatives, particularly for laboratory-scale synthesis. The provided experimental protocols, adapted from established procedures for analogous compounds, offer a solid foundation for the successful synthesis of this important pharmaceutical intermediate.
References
- 1. prepchem.com [prepchem.com]
- 2. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
- 3. CN103232338A - Preparation method of phenylacetic acid - Google Patents [patents.google.com]
- 4. Arndt-Eistert Synthesis [organic-chemistry.org]
- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Page loading... [guidechem.com]
- 10. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
Biological Activity of 2-Chloro-5-fluorophenylacetic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current state of research into the biological activities of derivatives of 2-Chloro-5-fluorophenylacetic acid. Despite the synthetic accessibility of this scaffold, a notable scarcity of publicly available data exists for its direct derivatives (e.g., amides, esters, hydrazones). Consequently, this document extends its scope to encompass the biological activities of structurally related compounds, offering insights into potential therapeutic applications. This guide summarizes key findings on the anticancer and antimicrobial properties of analogous phenylacetic acid and acetamide derivatives, presenting available quantitative data, detailed experimental methodologies, and relevant biological pathways to inform future research and drug discovery efforts in this area.
Introduction
This compound is a halogenated aromatic carboxylic acid with potential as a core scaffold in medicinal chemistry. Its structural features, including the presence of electron-withdrawing chloro and fluoro groups, suggest the possibility of diverse biological activities. Halogenated phenylacetic acid derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents. The specific substitution pattern of this compound may influence its pharmacokinetic and pharmacodynamic properties, making its derivatives of interest for novel drug development.
However, a thorough review of the scientific literature reveals a significant gap in the reported biological evaluation of direct derivatives of this compound. This guide, therefore, aims to provide a valuable resource by summarizing the biological activities of the most closely related chemical structures, thereby offering a predictive framework for the potential of this compound derivatives.
Anticancer Activity of Structurally Related Phenylacetamide Derivatives
Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
A study by Aliabadi et al. investigated the in-vitro cytotoxicity of a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against various cancer cell lines. The results indicate that these compounds exhibit potential as anticancer agents, particularly against prostate carcinoma.
Table 1: Cytotoxicity (IC50, µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1]
| Compound | R | PC3 (Prostate Carcinoma) | MCF-7 (Breast Cancer) | HL-60 (Promyelocytic Leukemia) |
| 2a | o-NO2 | 196 | >250 | 208 |
| 2b | m-NO2 | 52 | 191 | 178 |
| 2c | p-NO2 | 80 | >250 | 100 |
| 2d | o-OCH3 | 158 | >250 | 218 |
| 2e | m-OCH3 | 156 | 247 | 206 |
| 2f | p-OCH3 | 168 | >250 | 243 |
| Imatinib | - | 40 | 79 | 98 |
Data extracted from Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 459-465.[1]
Cytotoxicity of 2-Chloroacetamide Derivatives Bearing Thiazole Scaffolds
A study focused on 2-chloro- and 2,2-dichloroacetamides with thiazole scaffolds demonstrated significant cytotoxic activity for the monochloro derivatives against several cancer cell lines. This suggests that the chloroacetamide moiety, which could be derived from this compound, is a key pharmacophore for anticancer activity. The proposed mechanism of action involves the inhibition of glutathione S-transferase (GST).[2]
Table 2: Cytotoxic Activity of 2-Chloroacetamide Derivatives [2]
| Cell Line | Compound Class | Activity |
| Jurkat (T-cell leukemia) | 2-Chloroacetamides | Significant |
| MDA-MB-231 (Breast cancer) | 2-Chloroacetamides | Significant |
| Ba/F3 with calreticulin mutations | 2-Chloroacetamides | Significant |
| All tested cell lines | 2,2-Dichloroacetamides | Negligible |
Qualitative data summarized from a study on 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds.[2]
Antimicrobial Activity of Structurally Related Derivatives
Derivatives of aromatic acids, particularly those incorporating thiosemicarbazide and hydrazone moieties, have been widely investigated for their antimicrobial properties. Although specific data for this compound derivatives is lacking, the broader classes of compounds offer a strong rationale for their potential in this area.
Antibacterial Activity of Thiosemicarbazide Derivatives
Thiosemicarbazides are known for their broad spectrum of biological activities, including antibacterial effects. A study on various thiosemicarbazide derivatives highlighted their activity against Gram-positive bacteria.[3]
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Thiosemicarbazide Derivatives against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) |
| 3g (N,N-bis(4-chlorophenyl) hydrazine-1,2-dicarbothioamide) | 62.5 | 125 | 125 |
| Streptomycin (Standard) | 10 | 10 | 10 |
Data from a study on the antibacterial activity of newly synthesized thiosemicarbazide derivatives.
Another study on thiosemicarbazide derivatives of hydroxybenzoic acid hydrazides also showed promising activity against Gram-positive bacteria, with some derivatives of salicylic acid hydrazide being the most potent.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of structurally related compounds. These protocols can serve as a foundation for the evaluation of novel this compound derivatives.
Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives[1]
-
Equimolar quantities of 4-fluorophenylacetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) are mixed and stirred in acetonitrile for 30 minutes.
-
The appropriate aniline derivative is then added to the mixture.
-
Stirring is continued for 24 hours.
-
The completion of the reaction is monitored by thin-layer chromatography.
-
Acetonitrile is evaporated, and the residue is partitioned between water and ethyl acetate.
-
The ethyl acetate phase is separated and washed successively with sodium bicarbonate solution, diluted sulfuric acid, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The ethyl acetate is evaporated under reduced pressure to yield the final product.
In Vitro Cytotoxicity Assay (MTT Assay)[6][7][8]
-
Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Antibacterial Activity (Serial Dilution Method)[3]
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the stock solution are prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the test bacterium is added to each well.
-
The plate is incubated at 37°C for 24 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound derivatives have not been elucidated, related compounds have been shown to act through various mechanisms.
Proposed Anticancer Mechanism of Action for 2-Chloroacetamide Derivatives
For 2-chloroacetamide derivatives bearing thiazole scaffolds, a proposed mechanism involves the inhibition of Glutathione S-transferase (GST). GSTs are a family of enzymes that play a crucial role in detoxification and can contribute to drug resistance in cancer cells. Inhibition of GST can lead to an accumulation of toxic substances within the cancer cell, ultimately leading to apoptosis.[2]
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Chloro-5-fluorophenylacetic Acid in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary organic synthesis, particularly within the pharmaceutical and agrochemical sectors, the strategic selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, halogenated phenylacetic acid derivatives have emerged as particularly valuable intermediates. This technical guide focuses on the properties, synthesis, and applications of 2-Chloro-5-fluorophenylacetic acid , a versatile building block whose unique substitution pattern offers a confluence of reactivity and functionality, making it a key component in the synthesis of high-value compounds.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective utilization in synthesis. The key data for this compound (CAS No: 177985-33-0) are summarized below.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClFO₂ | [1][2] |
| Molecular Weight | 188.58 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 114-115 °C | |
| Boiling Point | 289.3 °C at 760 mmHg | |
| Density | 1.417 g/cm³ | |
| CAS Number | 177985-33-0 | [1][2] |
Synthesis of this compound: Key Methodologies
Hydrolysis of 2-Chloro-5-fluorophenylacetonitrile
A common and effective method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide (phenylacetonitrile) derivative.[3] This two-step process typically involves the synthesis of the nitrile followed by its conversion to the carboxylic acid.
Workflow for Synthesis via Nitrile Hydrolysis
References
Spectroscopic Profile of 2-Chloro-5-fluorophenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-5-fluorophenylacetic acid (CAS: 177985-33-0), a valuable building block in pharmaceutical and chemical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds, namely 2-chlorophenylacetic acid and 4-fluorophenylacetic acid. This guide also outlines detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for solid organic compounds of this nature.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and analysis of data for analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₂- | ~ 3.7 | Singlet (s) | N/A |
| Ar-H | 7.1 - 7.4 | Multiplet (m) | N/A |
| -COOH | > 10 | Broad Singlet (br s) | N/A |
Predictions are based on typical chemical shifts for phenylacetic acid derivatives, considering the electron-withdrawing effects of the chlorine and fluorine substituents.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₂- | ~ 40 |
| Ar-C (quaternary) | 125 - 165 (multiple signals, some showing C-F coupling) |
| Ar-CH | 115 - 135 (multiple signals, some showing C-F coupling) |
| -COOH | > 170 |
Predictions are based on the known chemical shifts for substituted benzene rings and carboxylic acids, with expected shifts due to the presence of chloro and fluoro groups.
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O | 1210 - 1320 | Strong |
| C-Cl | 700 - 800 | Strong |
| C-F | 1000 - 1400 | Strong |
These predictions are based on characteristic infrared absorption frequencies for the respective functional groups.
Table 4: Predicted Mass Spectrometry Data
| Fragment | Predicted m/z | Notes |
| [M]⁺ | 188/190 | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| [M-COOH]⁺ | 143/145 | Loss of the carboxylic acid group. |
| [M-CH₂COOH]⁺ | 129/131 | Loss of the acetic acid side chain. |
Predicted fragmentation patterns are based on the common fragmentation pathways of phenylacetic acid derivatives.
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation and Acquisition:
-
Sample Preparation: Dissolve approximately 5-20 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is fully dissolved.[1]
-
Instrumentation: The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The spectral width should be set to encompass all expected proton resonances (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.[2][3]
-
Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data for quaternary carbons, and a spectral width of 0-220 ppm.[4]
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.[5]
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[6]
-
KBr Pellet Method:
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum as described for the ATR method.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).[7]
-
Instrumentation: Use a mass spectrometer with an electron ionization source.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[8]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.
Caption: Generalized workflow for spectroscopic analysis of a solid organic compound.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. books.rsc.org [books.rsc.org]
- 5. amherst.edu [amherst.edu]
- 6. Experimental Design [web.mit.edu]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
Solubility and stability of "2-Chloro-5-fluorophenylacetic acid"
An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-5-fluorophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated derivative of phenylacetic acid. Its chemical structure, featuring a chlorine and a fluorine atom on the phenyl ring, influences its physicochemical properties, including solubility and stability. These characteristics are critical in the context of pharmaceutical development, as they can impact formulation, bioavailability, and shelf-life. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, drawing upon data from structurally related compounds and established pharmaceutical testing principles.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClFO₂ | [1][2] |
| Molecular Weight | 188.58 g/mol | [1][2] |
| CAS Number | 177985-33-0 | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 114-115 °C | |
| Boiling Point | 289.3 ± 25.0 °C at 760 mmHg | [4] |
| Density | 1.417 g/cm³ | [4] |
| pKa (Predicted) | 3.85 ± 0.10 | |
| Flash Point | 128.8 °C | [4] |
Solubility Profile
Expected Solubility:
-
Aqueous Solubility: Expected to be low. For comparison, 2-chlorophenoxyacetic acid has an aqueous solubility of 1,280 mg/L at 25 °C[5], while phenylacetic acid is approximately 0.5 g/100 mL[6]. The presence of the halogen atoms on the phenyl ring of this compound likely further decreases its solubility in water.
-
Organic Solvent Solubility: Expected to be soluble in polar organic solvents. Phenylacetic acid is soluble in ethanol, ether, and chloroform[6]. A related compound, 2-Chloro Phenyl Acetic Acid, is readily soluble in ethanol, methanol, and acetone. Similarly, 4-fluorophenylacetic acid is moderately soluble in ethanol[7].
Table of Expected Solubility:
| Solvent | Expected Solubility | Rationale based on Analogous Compounds |
| Water | Sparingly to Slightly Soluble | Halogenated phenylacetic acids generally have low aqueous solubility[5][6]. |
| Methanol | Soluble | Phenylacetic acid derivatives are typically soluble in alcohols[7]. |
| Ethanol | Soluble | Phenylacetic acid derivatives are typically soluble in alcohols[6][7]. |
| Acetone | Soluble | 2-Chloro Phenyl Acetic Acid is soluble in acetone. |
| Acetonitrile | Moderately Soluble to Soluble | A common solvent for related compounds in analytical methods. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic solvent for dissolving a wide range of organic compounds. |
| Hexane | Insoluble | 4-Fluorophenylacetic acid is insoluble in non-polar solvents like hexane[7]. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the equilibrium solubility of this compound, based on established methods.[6]
Objective: To determine the solubility of this compound in various solvents at a specified temperature (e.g., 25 °C and 37 °C).
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetone)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be visible to ensure saturation.
-
Equilibration: Place the vials in a shaking incubator set at the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L from the measured concentration and the dilution factor.
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific stability data is not available, forced degradation studies on structurally related compounds can provide insights into its potential degradation pathways.
Expected Degradation Pathways:
Based on the chemistry of phenylacetic acids and halogenated aromatic compounds, the following degradation pathways are plausible under stress conditions:
-
Hydrolysis: The carboxylic acid group is generally stable to hydrolysis. However, under extreme pH and temperature, degradation of the overall molecule may occur. The carbon-fluorine bond can be susceptible to hydrolysis under certain conditions[8].
-
Oxidation: The phenylacetic acid moiety can be susceptible to oxidation, potentially leading to the formation of hydroxylated or ring-opened products.
-
Photodegradation: Aromatic compounds can be sensitive to light. Photolytic degradation may involve dechlorination or other rearrangements.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) is a potential degradation pathway for carboxylic acids. For haloacetic acids, thermal degradation can occur via decarboxylation or hydrolysis[9].
Table of Expected Stability under Forced Degradation Conditions:
| Stress Condition | Expected Degradation | Potential Degradation Products | Rationale |
| Acidic (e.g., 0.1 M HCl, 60°C) | Possible | Isomeric rearrangements, hydrolysis of C-F bond | General acid-catalyzed degradation. |
| Basic (e.g., 0.1 M NaOH, 60°C) | Likely | Hydrolysis of C-F bond, other rearrangements | Base-catalyzed hydrolysis is a known pathway for some organofluorine compounds[8]. |
| Oxidative (e.g., 3% H₂O₂, RT) | Likely | Hydroxylated derivatives, ring-opened products | Phenyl rings are susceptible to oxidative attack. |
| Thermal (e.g., 80°C, solid state) | Possible at high temp | Decarboxylation products | Common thermal degradation pathway for carboxylic acids[9]. |
| Photolytic (ICH Q1B conditions) | Likely | Dechlorinated or de-fluorinated products | Halogenated aromatics can undergo photodehalogenation. |
Experimental Protocol for Stability and Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
pH meter
-
Temperature-controlled oven, water bath
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60-80°C for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Analyze the samples using a suitable stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify the mass of the degradation products.
-
Development of a Stability-Indicating HPLC Method:
A reverse-phase HPLC method is generally suitable. The method should be capable of separating the parent compound from all significant degradation products.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a suitable wavelength and/or mass spectrometry.
Conclusion
While specific experimental data for this compound is limited, this guide provides a comprehensive framework for understanding its likely solubility and stability characteristics based on the properties of analogous compounds and established pharmaceutical science principles. The provided experimental protocols offer a starting point for researchers to generate specific data for this molecule, which is essential for its potential development in pharmaceutical or other applications. Further empirical studies are necessary to definitively quantify its solubility in various solvent systems and to fully characterize its degradation pathways and kinetics under different stress conditions.
References
- 1. americanelements.com [americanelements.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-Chloro-4-fluorophenylacetic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. ijisrt.com [ijisrt.com]
- 5. 2-Chlorophenoxyacetic acid | C8H7ClO3 | CID 11969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Potential of 2-Chloro-5-fluorophenylacetic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of 2-Chloro-5-fluorophenylacetic Acid as a Core Scaffold in Medicinal Chemistry.
Introduction
This compound is a halogenated aromatic carboxylic acid that holds significant promise as a versatile building block in the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, offers medicinal chemists a valuable scaffold for designing molecules with tailored physicochemical and pharmacological properties. The presence of halogens can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide explores the potential applications of this compound in medicinal chemistry, with a particular focus on its utility in the development of anti-inflammatory agents. While direct biological data on this specific molecule is limited in publicly available literature, this guide will draw upon analogous structures to illustrate its potential, provide hypothetical yet plausible experimental protocols, and outline key signaling pathways that derivatives of this scaffold are likely to modulate.
Core Scaffold: Chemical Properties and Synthetic Versatility
This compound (C₈H₆ClFO₂) is a white to off-white crystalline solid with a molecular weight of 188.58 g/mol .[1][2] Its structure allows for a variety of chemical modifications, primarily at the carboxylic acid moiety. This functional group can be readily converted into esters, amides, and other derivatives, enabling the exploration of a wide chemical space. The phenyl ring itself can also undergo further substitution, although the existing halogen atoms direct new substituents to specific positions.
The true potential of this compound lies in its use as a foundational element for creating more complex molecules. By reacting the carboxylic acid with various amines or alcohols, a diverse library of compounds can be synthesized and screened for biological activity.
Potential Therapeutic Applications: Anti-inflammatory Agents
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and cancer. A major strategy in the development of anti-inflammatory drugs has been the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of drugs that target these enzymes.
Derivatives of phenylacetic acid are well-established pharmacophores in the design of NSAIDs. The structural similarity of this compound to known anti-inflammatory agents suggests that its derivatives could also exhibit potent and selective COX-2 inhibition.
Quantitative Data from Analogous Compounds
| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | IC50 (µM) |
| Pyrazoline-phenoxyacetic acid derivatives | COX-2 | 0.03 | 196.9 - 365.4 | Celecoxib | 0.05 |
Table 1: In vitro COX-2 inhibitory activity of analogous pyrazoline-phenoxyacetic acid derivatives.[3]
| Compound Class | Analgesic Activity (ED50 in µM/kg) | Reference Compound | ED50 (µM/kg) |
| Benzothiazole-benzenesulphonamide derivatives | 69 - 156 | Celecoxib | 70 - 156 |
Table 2: In vivo analgesic activity of analogous benzothiazole derivatives.[4][5]
These data strongly suggest that the phenylacetic acid scaffold, when appropriately modified, can yield highly potent and selective COX-2 inhibitors. The unique electronic properties conferred by the chloro and fluoro substituents of this compound could further enhance this activity.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and biological evaluation of a hypothetical library of amide derivatives of this compound.
Synthesis of Amide Derivatives
A representative synthetic protocol for the preparation of an amide derivative of this compound is as follows:
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a solution of the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide derivative.
In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of the synthesized compounds against ovine COX-1 and COX-2 can be determined using a whole blood assay.
-
Enzyme Preparation: Follow standard literature procedures for the isolation and preparation of COX-1 and COX-2 enzymes.
-
Assay Protocol: Pre-incubate the enzyme with various concentrations of the test compounds for 15 minutes at 37 °C. Initiate the reaction by adding arachidonic acid.
-
Measurement of Prostaglandin E₂ (PGE₂): After a 10-minute incubation, terminate the reaction and measure the concentration of PGE₂ produced using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by non-linear regression analysis of the concentration-response curves. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Visualizations
Hypothetical Drug Discovery Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel anti-inflammatory agents derived from this compound.
COX-2 Signaling Pathway
Derivatives of this compound are hypothesized to act as inhibitors of the COX-2 enzyme, a key player in the inflammatory cascade. The diagram below illustrates the central role of COX-2 in the synthesis of prostaglandins.
Conclusion
This compound represents a promising and under-explored starting point for the development of novel therapeutic agents. Its chemical tractability and the proven track record of the phenylacetic acid scaffold in anti-inflammatory drug discovery make it a compelling candidate for further investigation. The data from analogous compounds strongly support the hypothesis that derivatives of this molecule could be potent and selective COX-2 inhibitors. The experimental protocols and workflows provided in this guide offer a clear path for researchers to synthesize and evaluate new chemical entities based on this versatile core. Future studies should focus on building and screening a diverse library of derivatives to fully elucidate the structure-activity relationships and identify lead compounds with therapeutic potential.
References
- 1. americanelements.com [americanelements.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Chloro-5-fluorophenylacetic Acid in Pharmaceutical Synthesis: A Technical Guide
For Immediate Release
[City, State] – December 24, 2025 – In the landscape of modern drug development, the strategic selection of chemical intermediates is a cornerstone of efficient and successful pharmaceutical synthesis. Among these, 2-Chloro-5-fluorophenylacetic acid, a halogenated derivative of phenylacetic acid, has emerged as a critical building block in the creation of novel therapeutic agents. This technical guide provides an in-depth analysis of its properties, synthesis, and significant role as a precursor in the pharmaceutical industry, tailored for researchers, scientists, and professionals in drug development.
Core Properties of this compound
This compound (C₈H₆ClFO₂) is a white crystalline solid at room temperature.[1] Its chemical structure, featuring both a chlorine and a fluorine atom on the phenyl ring, imparts unique reactivity and makes it a valuable intermediate in organic synthesis. The presence of these halogens can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).
| Property | Value | Reference |
| CAS Number | 177985-33-0 | [2][3][4] |
| Molecular Formula | C₈H₆ClFO₂ | [2][3][4][5] |
| Molecular Weight | 188.58 g/mol | [2][4] |
| Melting Point | 114-115 °C | [6] |
| Boiling Point | 211.4 °C at 760 mmHg | [1] |
| Appearance | White crystalline powder | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the multi-step conversion of a readily available starting material like p-fluoroaniline. This process typically includes bromination, diazochlorination, and subsequent reactions to introduce the chloro and acetic acid moieties.
A representative, though not exhaustive, synthetic workflow is outlined below. It is important to note that specific reaction conditions and reagents may vary based on patented procedures and process optimization.
Application in Pharmaceutical Synthesis: A Case Study
While the direct synthesis of numerous commercial drugs from this compound is often proprietary, its utility as a key intermediate can be illustrated through the synthesis of compounds with therapeutic potential. For instance, derivatives of phenylacetic acid are integral to the structure of many non-steroidal anti-inflammatory drugs (NSAIDs) and other targeted therapies.
A notable example of a pharmaceutical composition involves a derivative, 5-methyl-2-(2'-chloro-6'-fluoroanilino)phenylacetic acid , which has been investigated for its therapeutic properties. The synthesis of such a molecule would logically involve the coupling of a phenylacetic acid derivative with an appropriate aniline.
Hypothetical Synthesis of a Phenylacetic Acid-Based Therapeutic Agent
The following section outlines a plausible, generalized experimental protocol for the synthesis of a substituted anilino-phenylacetic acid, demonstrating the role of a this compound derivative.
Reaction Scheme:
Experimental Protocol: Synthesis of a Substituted (Anilino)phenylacetic Acid
This protocol is a generalized representation and would require optimization for specific substrates.
-
Reaction Setup: To a dry, inert-atmosphere glovebox or Schlenk line, add the this compound derivative (1.0 eq), the substituted aniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Solvent and Base Addition: Add a dry, degassed solvent (e.g., toluene or dioxane) and a base (e.g., cesium carbonate, 2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the final product.
Quantitative Data from a Representative Coupling Reaction:
The following table provides hypothetical quantitative data for a typical coupling reaction, illustrating the information that would be gathered during process development.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |
| This compound derivative | ~188.58 | 10 | 1.89 | - |
| Substituted Aniline | Varies | 12 | Varies | - |
| Palladium Catalyst | Varies | 0.2 | Varies | - |
| Phosphine Ligand | Varies | 0.4 | Varies | - |
| Base | Varies | 20 | Varies | - |
| Final Product | Varies | - | Varies | ~70-90 |
Conclusion
This compound stands as a testament to the importance of specialized chemical intermediates in the advancement of pharmaceutical research and development. Its unique structural features provide a versatile platform for the synthesis of complex molecules with potential therapeutic applications. The ability to incorporate this and similar building blocks into novel molecular scaffolds will continue to be a driving force in the discovery of next-generation medicines. Researchers and drug development professionals are encouraged to explore the synthetic potential of this valuable compound in their ongoing efforts to address unmet medical needs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. CA2541265A1 - Pharmaceutical composition comprising 5-methyl-2-(2'-chloro-6'-fluoroanilino)phenylacetic acid - Google Patents [patents.google.com]
- 4. calpaclab.com [calpaclab.com]
- 5. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 6. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
Methodological & Application
Synthesis protocol for "2-Chloro-5-fluorophenylacetic acid" from p-fluoroaniline
Application Notes: Synthesis of 2-Chloro-5-fluorophenylacetic Acid
Introduction
This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its specific substitution pattern makes it an important intermediate for introducing the 2-chloro-5-fluorophenylacetyl moiety into larger molecules. This document details a robust, multi-step laboratory-scale synthesis protocol for this compound.
While the request specified p-fluoroaniline as the starting material, a direct and regiochemically controlled synthesis to achieve the 2-chloro-5-fluoro substitution pattern from p-fluoroaniline is synthetically challenging and not well-documented. Therefore, for a more practical and efficient synthesis of the desired isomer, this protocol starts with the commercially available and structurally more suitable precursor, 4-chloro-2-methylaniline . This approach allows for a logical and high-yielding pathway to the target molecule.
The overall synthesis is a four-step process:
-
Diazotization and Fluorination (Balz-Schiemann Reaction): Conversion of 4-chloro-2-methylaniline to 2-chloro-5-fluorotoluene.
-
Radical Side-Chain Chlorination: Chlorination of the methyl group of 2-chloro-5-fluorotoluene to yield 2-chloro-5-fluorobenzyl chloride.
-
Cyanation: Nucleophilic substitution of the benzyl chloride with a cyanide salt to form 2-chloro-5-fluorophenylacetonitrile.
-
Hydrolysis: Conversion of the nitrile to the final carboxylic acid product, this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-5-fluorotoluene via Balz-Schiemann Reaction
This procedure involves the diazotization of 4-chloro-2-methylaniline followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[1][2]
Methodology:
-
To a well-ventilated fume hood, equip a 500 mL three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Charge the flask with fluoroboric acid (HBF₄, 48% aqueous solution, ~2.2 equivalents). Cool the solution to 0 °C in an ice-salt bath.
-
Slowly add 4-chloro-2-methylaniline (1.0 equivalent) to the stirred fluoroboric acid, ensuring the temperature is maintained between 0 and 5 °C. Stir the resulting slurry for 30 minutes at this temperature.
-
Dissolve sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of cold water and add it dropwise to the reaction mixture. Maintain the temperature below 5 °C throughout the addition. A precipitate of the diazonium tetrafluoroborate salt will form.
-
Continue stirring the slurry for an additional 30 minutes at 0-5 °C.
-
Filter the precipitated diazonium salt under vacuum and wash it with a small amount of cold diethyl ether. Caution: Diazonium salts can be explosive when dry. Do not allow the salt to dry completely and handle with appropriate safety precautions.
-
Transfer the moist diazonium salt to a flask containing an inert, high-boiling solvent (e.g., hexane or chlorobenzene).[3]
-
Heat the mixture gently to 60-90 °C. Nitrogen gas will evolve, and the decomposition will proceed.[3]
-
After gas evolution ceases, cool the reaction mixture to room temperature.
-
Wash the organic solution with aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-chloro-5-fluorotoluene as a clear liquid.
| Reagent/Parameter | Value | Molar Ratio |
| 4-Chloro-2-methylaniline | 1.0 eq | 1.0 |
| Fluoroboric Acid (48%) | ~2.2 eq | ~2.2 |
| Sodium Nitrite | 1.1 eq | 1.1 |
| Temperature (Diazotization) | 0-5 °C | - |
| Temperature (Decomposition) | 60-90 °C | - |
| Typical Yield | 60-75% | - |
Step 2: Synthesis of 2-Chloro-5-fluorobenzyl chloride
This step involves the free-radical chlorination of the benzylic methyl group using N-chlorosuccinimide (NCS).[4]
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-fluorotoluene (1.0 equivalent) in a dry, inert solvent such as carbon tetrachloride (CCl₄).
-
Add N-chlorosuccinimide (NCS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO, ~0.02 equivalents).
-
Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction.
-
Monitor the reaction progress by GC or TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter off the succinimide and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash with aqueous sodium bicarbonate solution to remove any acidic impurities, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-fluorobenzyl chloride. The product can be used in the next step without further purification or can be purified by vacuum distillation.
| Reagent/Parameter | Value | Molar Ratio |
| 2-Chloro-5-fluorotoluene | 1.0 eq | 1.0 |
| N-Chlorosuccinimide (NCS) | 1.1 eq | 1.1 |
| Benzoyl Peroxide (BPO) | 0.02 eq | 0.02 |
| Solvent | Carbon Tetrachloride | - |
| Temperature | Reflux (~77 °C) | - |
| Typical Yield | 70-85% | - |
Step 3: Synthesis of 2-Chloro-5-fluorophenylacetonitrile
This reaction is a nucleophilic substitution where the benzyl chloride is converted to the corresponding nitrile.[5][6]
Methodology:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
In the flask, dissolve sodium cyanide (NaCN, 1.2 equivalents) in a mixture of ethanol and water (e.g., a 1:1 ratio). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood and have an appropriate quenching agent (e.g., bleach solution) available.
-
Add the crude 2-chloro-5-fluorobenzyl chloride (1.0 equivalent) to the cyanide solution.
-
Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and distill off the majority of the ethanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic extracts and wash them with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 2-chloro-5-fluorophenylacetonitrile. The product can be purified by vacuum distillation if necessary.
| Reagent/Parameter | Value | Molar Ratio |
| 2-Chloro-5-fluorobenzyl chloride | 1.0 eq | 1.0 |
| Sodium Cyanide (NaCN) | 1.2 eq | 1.2 |
| Solvent | Ethanol/Water | - |
| Temperature | Reflux | - |
| Typical Yield | 80-90% | - |
Step 4: Synthesis of this compound
The final step is the acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.[7][8]
Methodology:
-
Place the crude 2-chloro-5-fluorophenylacetonitrile (1.0 equivalent) in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of an aqueous acid solution, such as 50% sulfuric acid (H₂SO₄) or concentrated hydrochloric acid (HCl).
-
Heat the mixture to reflux and maintain for several hours (typically 4-8 hours). The reaction progress can be monitored by observing the cessation of ammonia evolution (if using a basic workup) or by TLC.
-
Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.
-
If the product remains in solution, extract it with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent system (e.g., toluene or a water/ethanol mixture) to obtain pure this compound.
| Reagent/Parameter | Value | Molar Ratio |
| 2-Chloro-5-fluorophenylacetonitrile | 1.0 eq | 1.0 |
| Sulfuric Acid (50% aq.) | Excess | - |
| Temperature | Reflux | - |
| Typical Yield | 85-95% | - |
Synthesis Workflow Diagram
Caption: A four-step synthesis of this compound.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 3. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Benzyl Cyanide [designer-drug.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: HPLC Analysis of Fluorophenylacetic Acid Isomers
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of positional isomers of fluorophenylacetic acid (2-fluorophenylacetic acid, 3-fluorophenylacetic acid, and 4-fluorophenylacetic acid). These compounds are significant in pharmaceutical development as precursors and intermediates for various active pharmaceutical ingredients.[1][2][3] A reliable analytical method to distinguish and quantify these isomers is crucial for quality control and process monitoring. This document provides detailed protocols for both positional and chiral separation, leveraging reversed-phase chromatography.
Introduction
Fluorophenylacetic acids are a group of positional isomers with the chemical formula C₈H₇FO₂. While they share the same molecular weight, the position of the fluorine atom on the phenyl ring significantly influences their chemical and physical properties, as well as their biological activity and toxicity.[4] Consequently, the ability to separate and quantify these isomers is of paramount importance in drug development and manufacturing.[4] 2-Fluorophenylacetic acid is utilized as a chiral derivatizing agent, 3-fluorophenylacetic acid serves as a precursor in the synthesis of various heterocyclic compounds, and 4-fluorophenylacetic acid is an intermediate in the production of fluorinated anesthetics.[1][2][3] This application note presents a validated HPLC method for the baseline separation of these three positional isomers. Additionally, a general approach for the chiral separation of these isomers is discussed, which is critical as many pharmaceuticals are chiral and their enantiomers can exhibit different pharmacological effects.[5][6]
Experimental Protocols
2.1. Positional Isomer Separation
This protocol outlines the separation of 2-, 3-, and 4-fluorophenylacetic acid.
2.1.1. Materials and Reagents
-
2-Fluorophenylacetic acid (Reference Standard, >99% purity)
-
3-Fluorophenylacetic acid (Reference Standard, >99% purity)
-
4-Fluorophenylacetic acid (Reference Standard, >99% purity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Acetic Acid (ACS Grade)
2.1.2. Instrumentation
A standard HPLC system equipped with a UV detector is required.
2.1.3. Chromatographic Conditions
Two conditions are provided for robust separation on a mixed-mode stationary phase.
Table 1: HPLC Conditions for Positional Isomer Separation
| Parameter | Condition 1 | Condition 2 |
| Column | Primesep SB, 4.6 x 250 mm, 5 µm, 100 Å[1] | Primesep SB, 4.6 x 250 mm, 5 µm, 100 Å[1] |
| Mobile Phase | Acetonitrile/Water (40/60, v/v) | Acetonitrile/Water (60/40, v/v) |
| Buffer | 0.2% Formic Acid | 2.0% Acetic Acid |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[1] |
| Column Temperature | Ambient | Ambient |
| Detection | UV at 264 nm[1] | UV at 264 nm[1] |
| Injection Volume | 10 µL | 10 µL |
2.1.4. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of each fluorophenylacetic acid isomer in 10 mL of acetonitrile.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Preparation: Dissolve the sample containing the fluorophenylacetic acid isomers in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.
2.2. Chiral Separation (General Approach)
For the separation of enantiomers of fluorophenylacetic acid, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are a common choice for the separation of chiral pharmaceuticals.[5]
2.2.1. Recommended Materials
-
Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based column.
-
Mobile Phase: A mixture of n-Hexane and a polar organic solvent such as isopropanol (IPA) with a small amount of a modifier like trifluoroacetic acid (TFA) is typically used. A common starting mobile phase composition could be Hexane/IPA/TFA (90:10:0.1, v/v/v).
2.2.2. General Chromatographic Conditions
Table 2: Suggested Starting Conditions for Chiral Separation
| Parameter | Suggested Condition |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 264 nm |
| Injection Volume | 10 µL |
Note: Optimization of the mobile phase composition (ratio of hexane to IPA) and the concentration of the acidic modifier will be necessary to achieve baseline separation of the enantiomers.
Data Presentation
The following table summarizes the expected retention times for the positional isomers based on the described methods. Actual retention times may vary depending on the specific HPLC system and column used.
Table 3: Expected Retention Times for Positional Isomers
| Analyte | Expected Retention Time (min) - Condition 1 | Expected Retention Time (min) - Condition 2 |
| 2-Fluorophenylacetic acid | ~ 4.5 | ~ 3.8 |
| 3-Fluorophenylacetic acid | ~ 5.2 | ~ 4.2 |
| 4-Fluorophenylacetic acid | ~ 5.8 | ~ 4.5 |
(Note: These are estimated retention times for illustrative purposes. Actual values must be determined experimentally.)
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.
Table 4: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 1.5 between adjacent peaks |
| Tailing Factor (T) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for 6 replicate injections) |
Visualizations
5.1. Experimental Workflow
Caption: General workflow for HPLC analysis of fluorophenylacetic acid isomers.
5.2. Logical Relationship for Method Development
Caption: Logical steps for developing an HPLC method for fluorophenylacetic acid isomers.
Conclusion
The HPLC method described in this application note provides a reliable and robust means for the separation and quantification of 2-, 3-, and 4-fluorophenylacetic acid isomers. The use of a mixed-mode column allows for excellent resolution of the positional isomers. For enantiomeric purity assessment, a chiral separation approach is also outlined. The provided protocols and system suitability criteria will enable researchers, scientists, and drug development professionals to implement this method for routine analysis and quality control.
References
- 1. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 2. 3-Fluorophenylacetic acid | SIELC Technologies [sielc.com]
- 3. 4-Fluorophenylacetic acid | SIELC Technologies [sielc.com]
- 4. Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
Application Notes and Protocols for the Synthesis of Novel Compounds Using 2-Chloro-5-fluorophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the synthesis and potential applications of novel compounds derived from 2-Chloro-5-fluorophenylacetic acid. This fluorinated building block is a valuable starting material for creating a diverse range of molecules with potential therapeutic applications.[1][2] The protocols outlined below focus on the synthesis of novel amide derivatives, a common and versatile class of compounds in medicinal chemistry.
Introduction
This compound (CAS No. 177985-33-0) is an aromatic carboxylic acid containing both chlorine and fluorine substituents.[2][3] These halogen atoms can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive starting point for the design of new bioactive molecules. The carboxylic acid moiety provides a reactive handle for various chemical transformations, most notably the formation of amide bonds through coupling with a wide array of primary and secondary amines. Amide derivatives are a cornerstone of many pharmaceuticals due to their stability and ability to participate in hydrogen bonding, a key interaction in biological systems.
Synthesis of Novel Amide Derivatives
The synthesis of novel amide derivatives from this compound can be readily achieved through standard amide coupling reactions. A general approach involves the activation of the carboxylic acid followed by reaction with a desired amine.
General Synthetic Scheme
Caption: General reaction scheme for the synthesis of amide derivatives.
Experimental Protocol: Amide Coupling
This protocol describes a general method for the synthesis of an amide derivative from this compound and a primary amine.
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the desired amide derivative.
Potential Applications and Biological Activities
While specific biological data for novel derivatives of this compound are not extensively published, the structural motifs of chloro- and fluoro-substituted aromatic amides are present in a variety of biologically active compounds. It is hypothesized that novel amides derived from this starting material could exhibit a range of activities.
Hypothetical Novel Amide Derivatives and Their Potential Activities
| Compound ID | Amine Reagent | Novel Amide Derivative Name | Potential Biological Activity | Rationale |
| CFPA-A1 | 4-Aminophenol | N-(4-hydroxyphenyl)-2-(2-chloro-5-fluorophenyl)acetamide | Anti-inflammatory, Analgesic | The N-phenylacetamide core is found in many non-steroidal anti-inflammatory drugs (NSAIDs). |
| CFPA-A2 | Piperazine | 1-(2-(2-chloro-5-fluorophenyl)acetyl)piperazine | Antipsychotic, Antidepressant | The piperazine moiety is a common scaffold in central nervous system (CNS) active drugs. |
| CFPA-A3 | 2-Aminothiazole | N-(thiazol-2-yl)-2-(2-chloro-5-fluorophenyl)acetamide | Anticancer | Thiazole-containing amides have shown promise as anticancer agents.[4] |
| CFPA-A4 | Cyclopropylamine | N-cyclopropyl-2-(2-chloro-5-fluorophenyl)acetamide | Antimicrobial | Cyclopropane-containing amides have been investigated for their antimicrobial properties.[5] |
Proposed Signaling Pathway for Anticancer Activity
For novel derivatives showing potential anticancer activity, such as CFPA-A3 , a possible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
The development of novel compounds from this compound follows a structured workflow from synthesis to biological evaluation.
Caption: Workflow for novel compound development.
Conclusion
This compound serves as a versatile starting material for the synthesis of novel amide derivatives with a wide range of potential biological activities. The straightforward and robust protocols for amide synthesis, coupled with the potential for diverse functionalization, make this compound a valuable tool for researchers in drug discovery and development. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore their full therapeutic potential.
References
- 1. 177985-33-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. calpaclab.com [calpaclab.com]
- 3. americanelements.com [americanelements.com]
- 4. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]
Application Notes and Protocols for the Hydrolysis of Benzyl Cyanide to Phenylacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The hydrolysis of benzyl cyanide (phenylacetonitrile) to phenylacetic acid is a fundamental and widely used transformation in organic synthesis. Phenylacetic acid is a key precursor in the production of various pharmaceuticals, including penicillin G, as well as in the fragrance and cosmetic industries.[1] This document provides detailed experimental protocols for both acid and base-catalyzed hydrolysis of benzyl cyanide, along with a summary of reaction conditions and expected outcomes.
Reaction Overview
The conversion of benzyl cyanide to phenylacetic acid can be achieved through either acidic or basic hydrolysis.[2][3] Both methods involve the reaction of the nitrile group with water, proceeding through an intermediate amide (phenylacetamide), which is subsequently hydrolyzed to the carboxylic acid.[4][5][6]
Acid-Catalyzed Hydrolysis: This method typically employs strong acids like sulfuric acid or hydrochloric acid and is often favored for its smoother reaction profile.[2][7] The reaction mechanism involves the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.[4][6]
Base-Catalyzed Hydrolysis: Alkaline hydrolysis is carried out using strong bases such as sodium hydroxide or potassium hydroxide.[8] This process results in the formation of a carboxylate salt, which is then acidified in a separate step to yield the final carboxylic acid.[3][5]
Experimental Data Summary
The following tables summarize quantitative data from various reported experimental setups for the hydrolysis of benzyl cyanide.
Table 1: Acid-Catalyzed Hydrolysis of Benzyl Cyanide
| Catalyst | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |
| H₂SO₄ | 70% Sulfuric Acid | Vigorous, exothermic | Not Specified | High | - | [9] |
| H₂SO₄ | Water, Sulfuric Acid | Reflux | 3 | 77.5 | 76-76.5 | [2] |
| H₂SO₄ | Water, Sulfuric Acid, Acetic Acid | Reflux | 0.75 | - | - | [10] |
| HCl | Concentrated Hydrochloric Acid | 95 | 1-5 | High | - | [1] |
| HCl | Concentrated Hydrochloric Acid | 50 | Not Specified | High | 72-75 | [7] |
Table 2: Base-Catalyzed Hydrolysis of Benzyl Cyanide
| Catalyst | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |
| NaOH | Ethanol/Water | Reflux | 2 | 92 | 76-76.5 | [9] |
| NaOH | Sodium Hydroxide Solution | Reflux | Not Specified | High | - | [3][5] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis using Sulfuric Acid
This protocol is adapted from a procedure described in Organic Syntheses.[2]
Materials:
-
Benzyl cyanide (700 g, 6 moles)
-
Commercial sulfuric acid (840 mL)
-
Water (1150 mL)
-
5 L round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
Procedure:
-
In the 5 L round-bottom flask, combine 1150 mL of water and 840 mL of commercial sulfuric acid.
-
Add 700 g of benzyl cyanide to the diluted acid mixture.
-
Equip the flask with a mechanical stirrer and a reflux condenser.
-
Heat the mixture to reflux and maintain stirring for three hours.
-
After three hours, cool the reaction mixture slightly and pour it into 2 L of cold water. Stir the mixture to prevent the formation of a solid cake.
-
Filter the precipitated phenylacetic acid.
-
To purify the crude product, melt it under water and wash by decantation several times with hot water.
-
The final product can be further purified by distillation under reduced pressure. The fraction boiling at 176–189°C/50 mm Hg is collected.[2]
Expected Outcome:
Protocol 2: Acid-Catalyzed Hydrolysis using Hydrochloric Acid
This protocol is based on a method for preparing phenylacetic acid using concentrated hydrochloric acid.[1][7]
Materials:
-
Benzyl cyanide (236.5 g, 2 mol)
-
Hydrochloric acid (15-37% mass fraction, molar ratio to benzyl cyanide of 1.2-5:1)
-
1000 mL four-necked flask
-
Reflux condenser
-
Thermometer
-
Dropping funnel
Procedure:
-
Add 236.5 g of benzyl cyanide to the 1000 mL four-necked flask equipped with a reflux condenser, thermometer, and dropping funnel.
-
Slowly add the hydrochloric acid dropwise to the benzyl cyanide.
-
Heat the reaction system to 95°C for 1-5 hours. The reaction is considered complete when the mass content of benzyl cyanide is less than 5%.
-
Perform vacuum distillation to recover any unreacted benzyl cyanide until its mass content is below 0.2%.
-
Add 700 mL of water to the reaction system, stir, and mix.
-
Cool the mixture to 30°C to induce crystallization and collect the product by suction filtration.
-
Wash the obtained crystals with 300 mL of warm water and dry at 30-40°C under reduced pressure to obtain the phenylacetic acid product.[1]
Expected Outcome:
-
High yield of phenylacetic acid.
Protocol 3: Base-Catalyzed Hydrolysis using Sodium Hydroxide
This protocol describes a typical alkaline hydrolysis of a nitrile.[3][8][9]
Materials:
-
Benzyl cyanide
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Ethanol/Water solvent mixture
-
Reflux condenser
-
Round-bottom flask
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve benzyl cyanide in a suitable solvent such as an ethanol/water mixture.
-
Add the sodium hydroxide solution to the flask.
-
Heat the mixture under reflux for a specified period (e.g., 2 hours).[9]
-
After the reaction is complete, cool the solution to room temperature.
-
Acidify the reaction mixture by adding concentrated hydrochloric acid until the solution is acidic. This will precipitate the phenylacetic acid.[3]
-
Filter the solid product, wash with cold water, and dry.
-
The product can be recrystallized from hot water for further purification.[11]
Expected Outcome:
-
High yield of phenylacetic acid. For example, hydrolysis of the corresponding ester (methyl phenylacetate) with 2M NaOH gives a 92% yield.[9]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the hydrolysis of benzyl cyanide to phenylacetic acid.
Caption: Experimental workflow for the synthesis of phenylacetic acid.
Reaction Signaling Pathway
The diagram below outlines the chemical transformation from benzyl cyanide to phenylacetic acid.
Caption: Chemical pathway from benzyl cyanide to phenylacetic acid.
References
- 1. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. Synthesis of Phenylacetic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. scribd.com [scribd.com]
- 11. prepchem.com [prepchem.com]
Application Notes and Protocols: Derivatization of 2-Chloro-5-fluorophenylacetic Acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the derivatization of 2-chloro-5-fluorophenylacetic acid, a versatile scaffold for the synthesis of novel compounds with potential biological activity. Standard derivatization strategies, including amide and ester formation, are presented with step-by-step experimental procedures. Furthermore, this note includes representative biological screening data from structurally similar compounds to guide the evaluation of newly synthesized derivatives. Protocols for common biological assays, such as the MTT assay for cytotoxicity and the determination of Minimum Inhibitory Concentration (MIC) for antimicrobial activity, are also detailed. The provided workflows and methodologies are intended to facilitate the exploration of this compound derivatives in drug discovery and development programs.
Introduction
Phenylacetic acid derivatives are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern of this compound offers a unique starting point for the generation of novel chemical entities. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules. Derivatization of the carboxylic acid moiety into amides and esters is a common and effective strategy to create a library of diverse compounds for biological screening. This allows for the exploration of structure-activity relationships (SAR) and the identification of lead compounds for further development.
Derivatization Strategies
The primary functional group for derivatization on this compound is the carboxylic acid. This can be readily converted into a variety of other functional groups, with amides and esters being the most common for initial biological screening due to their relative ease of synthesis and diverse biological roles.
Amide Synthesis
Amide bond formation is a cornerstone of medicinal chemistry. Several reliable methods exist for the coupling of carboxylic acids with amines.
A widely used method for amide synthesis involves the activation of the carboxylic acid with a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.
Experimental Protocol:
-
Dissolution: Dissolve 1.0 equivalent of this compound in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).
-
Addition of Amine and Coupling Additive: To the solution, add 1.0-1.2 equivalents of the desired primary or secondary amine, followed by 1.1 equivalents of HOBt.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Coupling Agent: Slowly add 1.1 equivalents of EDC to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent like ethyl acetate. Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[1]
For less reactive amines, conversion of the carboxylic acid to the more reactive acyl chloride can be advantageous.
Experimental Protocol:
Step 1: Acyl Chloride Formation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 1.0 equivalent of this compound in an anhydrous solvent such as DCM or toluene.
-
Addition of Chlorinating Agent: Add 1.5-2.0 equivalents of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0 °C. A catalytic amount of DMF can be added when using oxalyl chloride.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours until the evolution of gas ceases.
-
Isolation: Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 2-chloro-5-fluorophenylacetyl chloride. This is often used immediately in the next step without further purification.
Step 2: Amination
-
Amine Solution: In a separate flask, dissolve 1.0 equivalent of the desired amine and 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in anhydrous DCM.
-
Cooling: Cool the amine solution to 0 °C.
-
Addition of Acyl Chloride: Slowly add a solution of the crude 2-chloro-5-fluorophenylacetyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[1]
Ester Synthesis
Esterification is another common derivatization technique for carboxylic acids.
This is a classic method for forming esters from carboxylic acids and alcohols using a strong acid catalyst.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound in an excess of the desired alcohol (which also acts as the solvent).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Reaction: Heat the mixture to reflux for several hours. The removal of water, for example by using a Dean-Stark apparatus, can drive the equilibrium towards the product.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography or distillation.
Biological Screening Data (Representative)
Table 1: Representative Anticancer Activity of Structurally Similar Phenylacetamide Derivatives
| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |
| A | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [2] |
| B | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [2] |
| C | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [2] |
| D | 1-(2-(4-iodophenylamino)-2-oxoethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | HT-29 (Colon) | 5.19 | [3] |
| E | 1-(2-(4-iodophenylamino)-2-oxoethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | Hela (Cervical) | 10.73 | [3] |
Note: The presented data is for structurally related compounds and should be used for comparative purposes only.
Table 2: Representative Antimicrobial Activity of Structurally Similar Chloroacetamide Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| F | 2-chloro-N-phenylacetamide | C. albicans | 128-256 | [4] |
| G | 2-chloro-N-phenylacetamide | C. parapsilosis | 128-256 | [4] |
Note: The presented data is for structurally related compounds and should be used for comparative purposes only.
Biological Screening Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Caption: Workflow for derivatization and biological evaluation.
References
- 1. SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS [ppublishing.org]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. scielo.br [scielo.br]
Application Notes and Protocols: Preparation of 2-Chloro-5-fluorophenylacetic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-chloro-5-fluorophenylacetic acid, a valuable building block in medicinal chemistry, and its subsequent conversion into amide and ester derivatives. The protocols are based on established chemical transformations, including the formation and hydrolysis of a phenylacetonitrile intermediate for the parent acid, and standard coupling and esterification reactions for the derivatives. Quantitative data is summarized for clarity, and experimental workflows are visualized to guide researchers through the synthetic processes.
Introduction
This compound and its derivatives are important intermediates in the development of pharmaceuticals and other biologically active molecules. The presence of both chloro and fluoro substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. These protocols offer a reliable foundation for the laboratory-scale synthesis of these compounds.
Part 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a two-step process starting from 2-chloro-5-fluorobenzyl chloride. The first step involves the conversion of the benzyl chloride to the corresponding phenylacetonitrile, which is then hydrolyzed to the desired carboxylic acid.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic route to this compound.
Protocol 1.1: Synthesis of 2-Chloro-5-fluorophenylacetonitrile
This protocol is adapted from standard procedures for the synthesis of benzyl cyanides from benzyl halides.
Materials:
-
2-Chloro-5-fluorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Acetone
-
Water
-
Benzene
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium cyanide (1.1 equivalents) in a minimal amount of water.
-
Add a solution of 2-chloro-5-fluorobenzyl chloride (1.0 equivalent) in acetone.
-
Heat the reaction mixture to reflux and maintain for 16-20 hours, with vigorous stirring.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Remove the acetone from the filtrate by distillation under reduced pressure.
-
Extract the remaining aqueous layer with benzene (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-fluorophenylacetonitrile, which can be used in the next step without further purification or purified by vacuum distillation.
Protocol 1.2: Hydrolysis to this compound
This protocol describes the acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.
Materials:
-
2-Chloro-5-fluorophenylacetonitrile
-
Sulfuric acid (concentrated)
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, prepare a solution of aqueous sulfuric acid (e.g., 50% v/v).
-
Add the crude 2-chloro-5-fluorophenylacetonitrile (1.0 equivalent) to the sulfuric acid solution.
-
Heat the mixture to reflux for 3-5 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic extracts and wash with brine.
-
Extract the ether solution with a saturated sodium bicarbonate solution.
-
Carefully acidify the bicarbonate extract with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.
| Step | Reactant | Reagents | Conditions | Typical Yield |
| 1.1 | 2-Chloro-5-fluorobenzyl chloride | NaCN, Acetone/Water | Reflux, 16-20 h | ~80-90% |
| 1.2 | 2-Chloro-5-fluorophenylacetonitrile | 50% H₂SO₄ | Reflux, 3-5 h | ~85-95% |
Part 2: Preparation of this compound Derivatives
The carboxylic acid can be readily converted into various derivatives, such as amides and esters, which are common functionalities in drug candidates.
Experimental Workflow: Synthesis of Amide and Ester Derivatives
Application of 2-Chloro-5-fluorophenylacetic Acid in Agrochemical Synthesis: A Case Study of a Structurally Related Herbicide
For the attention of: Researchers, scientists, and drug development professionals.
This document addresses the application of "2-Chloro-5-fluorophenylacetic acid" in the synthesis of agrochemicals. Extensive research for specific, publicly available examples of agrochemicals directly synthesized from "this compound" did not yield detailed protocols or established products. This suggests that its use in this specific context may be limited, not widely published, or part of proprietary research.
However, "this compound" belongs to the family of halogenated phenoxyacetic acids, which are of significant importance in the agrochemical industry. To provide a relevant and detailed example of the synthetic applications of this class of compounds, this document will focus on the synthesis and application of a structurally analogous and widely used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D) . The principles, protocols, and mechanisms described herein are illustrative of the potential applications for "this compound" and can serve as a foundational guide for research and development in this area.
Application Notes: 2,4-Dichlorophenoxyacetic Acid (2,4-D) as a Model Herbicide
2,4-D is a selective, systemic herbicide used to control broadleaf weeds in a variety of agricultural and non-agricultural settings.[1][2] It functions as a synthetic auxin, a class of plant growth regulators.[1][3] By mimicking the natural plant hormone auxin, 2,4-D induces uncontrolled and unsustainable growth in susceptible plants, leading to stem curling, leaf withering, and ultimately, plant death.[1][4] Its selectivity allows for the control of broadleaf weeds without significantly harming grass crops like cereals, corn, and turf.[2]
Mechanism of Action:
The herbicidal activity of 2,4-D is initiated by its absorption through the leaves and translocation to the meristematic tissues of the plant.[1] At the molecular level, it disrupts normal hormonal balance, leading to a cascade of effects including:
-
Abnormal Growth: Stimulates uncontrolled cell division and elongation.
-
Ethylene Production: Induces the production of ethylene, a plant hormone associated with senescence.
-
Nucleic Acid and Protein Synthesis Disruption: Interferes with normal nucleic acid and protein synthesis, further contributing to abnormal development.
This ultimately leads to the death of the susceptible plant.
Experimental Protocols: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
The industrial synthesis of 2,4-D is primarily achieved through the condensation of 2,4-dichlorophenol with chloroacetic acid in the presence of a base.[1][2]
Materials:
-
2,4-Dichlorophenol
-
Chloroacetic acid
-
Sodium hydroxide (or sodium carbonate)
-
Hydrochloric acid
-
Water
-
Organic solvent (e.g., for extraction, if necessary)
Procedure:
-
Formation of Sodium 2,4-Dichlorophenoxide: In a reaction vessel, dissolve 2,4-dichlorophenol in an aqueous solution of sodium hydroxide. This reaction forms the sodium salt of the phenol, which is more reactive for the subsequent condensation step.
-
Condensation Reaction: To the solution of sodium 2,4-dichlorophenoxide, add an aqueous solution of chloroacetic acid that has also been neutralized with sodium hydroxide to form sodium chloroacetate. Heat the reaction mixture to the desired temperature (typically 80-100°C) and maintain it for several hours with stirring.[5]
-
Acidification: After the condensation is complete, cool the reaction mixture. Slowly add concentrated hydrochloric acid to the mixture until the pH is acidic (pH 1-2).[5] This protonates the carboxylate salt, precipitating the 2,4-Dichlorophenoxyacetic acid as a solid.
-
Isolation and Purification: The precipitated 2,4-D is collected by filtration. The solid is then washed with water to remove any remaining salts and unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent to obtain a product of high purity.
-
Drying: The purified 2,4-D is dried in an oven to remove any residual solvent.
Safety Precautions: 2,4-Dichlorophenol and chloroacetic acid are toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.
Data Presentation
The following tables summarize typical quantitative data associated with the synthesis of 2,4-D.
| Parameter | Value | Reference |
| Reactants | ||
| 2,4-Dichlorophenol | 1.0 mol equivalent | [5] |
| Chloroacetic Acid | 1.0 - 1.2 mol equivalent | [5] |
| Sodium Hydroxide | 2.0 - 2.2 mol equivalent | |
| Reaction Conditions | ||
| Temperature | 80 - 100 °C | [5] |
| Reaction Time | 10 - 24 hours | [5] |
| Product Characteristics | ||
| Yield | > 95% | [5] |
| Purity | > 98% | [5] |
| Free Phenol Content | < 100 ppm | [5] |
Table 1: Summary of a Typical 2,4-D Synthesis
Visualizations
Caption: Workflow for the synthesis of 2,4-Dichlorophenoxyacetic acid.
Caption: Simplified signaling pathway of 2,4-D's herbicidal action.
References
- 1. deq.mt.gov [deq.mt.gov]
- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 5. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
Application Notes and Protocols: Step-by-Step Synthesis of α-Chlorophenylacetic Acid from Ethyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of α-chlorophenylacetic acid, a valuable intermediate in pharmaceutical manufacturing. The synthesis is a two-step process beginning with the conversion of ethyl mandelate to its corresponding chloroester, ethyl α-chlorophenylacetate, followed by acidic hydrolysis to yield the final product. This method is a modification of a preparation described by McKenzie and Barrow and is well-documented for its reliability and efficiency[1].
Reaction Overview
The overall synthesis involves two main chemical transformations:
-
Chlorination: The hydroxyl group of ethyl mandelate is substituted with a chlorine atom using thionyl chloride (SOCl₂) to form ethyl α-chlorophenylacetate.
-
Hydrolysis: The resulting ethyl ester is hydrolyzed under acidic conditions to yield α-chlorophenylacetic acid.
Experimental Protocols
This section details the step-by-step methodologies for the synthesis.
Part 1: Synthesis of Ethyl α-Chlorophenylacetate
This procedure outlines the chlorination of ethyl mandelate.
Materials:
-
Ethyl mandelate
-
Thionyl chloride (SOCl₂)
-
Ether (diethyl ether)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
500-mL round-bottomed flask
-
Reflux condenser with a drying tube
-
Steam bath
-
2-L separatory funnel
-
250-mL Claisen flask for distillation
-
Standard laboratory glassware
Procedure:
-
In a 500-mL round-bottomed flask, dissolve 135 g (0.75 mole) of ethyl mandelate in 98 g (59 mL, 0.82 mole) of thionyl chloride. Equip the flask with a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture[1].
-
Allow the apparatus to stand in a fume hood at room temperature overnight (approximately 16 hours)[1].
-
After standing, heat the solution under reflux for 30 minutes using a steam bath[1].
-
Carefully pour the cooled reaction solution into 750 mL of ice water in a 2-L separatory funnel[1].
-
Extract the aqueous mixture with two 300-mL portions of ether[1].
-
Combine the ether extracts and wash them with two 250-mL portions of saturated aqueous sodium bicarbonate solution, followed by one 250-mL portion of water[1].
-
Dry the washed ether solution over 45 g of anhydrous sodium sulfate[1].
-
Concentrate the dried solution by distillation to remove the ether.
-
Distill the remaining residue under reduced pressure using a Claisen flask. Collect the fraction boiling at 134–137°C/15 mm Hg[1].
Part 2: Synthesis of α-Chlorophenylacetic Acid
This procedure describes the hydrolysis of the intermediate ester.
Materials:
-
Ethyl α-chlorophenylacetate (from Part 1)
-
Glacial acetic acid
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃), ice-cold
-
12N Sulfuric acid (H₂SO₄), ice-cold
-
Ether (diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Congo red indicator paper
-
Petroleum ether (b.p. 90–100°C)
Equipment:
-
1-L round-bottomed flask
-
Reflux condenser
-
Oil bath
-
Vacuum distillation apparatus
-
2-L beaker
-
2-L separatory funnel
-
1-L Erlenmeyer flask
-
Steam bath
Procedure:
-
In a 1-L round-bottomed flask, combine 119 g (0.6 mole) of ethyl α-chlorophenylacetate with 238 mL of glacial acetic acid and 119 mL of concentrated hydrochloric acid[1].
-
Heat the solution under reflux in a fume hood for 1.5 hours[1].
-
Concentrate the solution by heating in an oil bath at 100°C under reduced pressure (15–20 mm Hg) until distillation ceases[1].
-
Allow the residue to cool to room temperature. Pour it slowly, with stirring, into 1 L of ice-cold saturated sodium bicarbonate solution in a 2-L beaker[1].
-
Extract the resulting solution with two 200-mL portions of ether to remove any unchanged ethyl α-chlorophenylacetate[1].
-
Place the aqueous phase in a 3-L beaker and cautiously acidify with ice-cold 12N sulfuric acid until the mixture is acidic to Congo red paper[1].
-
Extract the resulting oily suspension with two 200-mL portions of ether[1].
-
Wash the combined ether extracts with two 100-mL portions of water and dry over 45 g of anhydrous sodium sulfate[1].
-
Transfer the dried ether solution to a 1-L Erlenmeyer flask and concentrate it on a steam bath until the ether is removed[1].
-
Add 300 mL of petroleum ether (b.p. 90–100°C) to the residue and heat on a steam bath until a clear solution is formed[1].
-
Allow the solution to cool to room temperature and then chill in an ice bath for 2 hours to induce crystallization[1].
-
Collect the crystalline α-chlorophenylacetic acid by filtration, wash with two 50-mL portions of cold petroleum ether, and air-dry[1].
Data Presentation
The following tables summarize the quantitative data for the synthesis process.
Table 1: Reactant and Product Quantities for Ethyl α-Chlorophenylacetate Synthesis
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) | Role |
| Ethyl Mandelate | 180.20 | 135 | 0.75 | - | Starting Material |
| Thionyl Chloride | 118.97 | 98 | 0.82 | 59 | Reagent |
| Ethyl α-Chlorophenylacetate | 198.64 | 121–127 | 0.61–0.64 | - | Product |
Table 2: Yield and Physical Properties of Intermediates and Final Product
| Compound | Yield (%) | Boiling Point (°C) | Melting Point (°C) |
| Ethyl α-Chlorophenylacetate | 76–80% | 134–137 / 15 mm Hg | - |
| α-Chlorophenylacetic Acid | 77–83% | - | 77–79 |
Table 3: Reactant Quantities for α-Chlorophenylacetic Acid Synthesis
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) | Role |
| Ethyl α-Chlorophenylacetate | 198.64 | 119 | 0.6 | - | Starting Material |
| Glacial Acetic Acid | 60.05 | - | - | 238 | Solvent/Catalyst |
| Concentrated HCl | 36.46 | - | - | 119 | Reagent/Catalyst |
| α-Chlorophenylacetic Acid | 170.59 | 88–95 | 0.52–0.56 | - | Product |
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical pathway and the overall experimental process.
Caption: Overall reaction scheme for the two-step synthesis.
Caption: Experimental workflow from starting material to final product.
References
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of 2-Chloro-5-fluorophenylacetic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols described are intended for research purposes, particularly in the fields of drug metabolism, pharmacokinetics, and environmental analysis.
Introduction
This compound is a halogenated aromatic compound that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Accurate and sensitive quantification of this compound is crucial for process monitoring, impurity profiling, and understanding its metabolic fate. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[3] This application note outlines a complete workflow, from sample preparation to data analysis, for the determination of this compound in a research setting.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the preparation of samples for LC-MS/MS analysis. It may require optimization based on the specific sample matrix.
Materials:
-
Methanol (LC-MS Grade)[4]
-
Acetonitrile (LC-MS Grade)[5]
-
Water (Ultrapure, LC-MS Grade)[4]
-
Formic Acid (LC-MS Grade)[5]
-
This compound standard[2]
-
Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
LC-MS vials[6]
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, create a series of working standard solutions by serial dilution with a 50:50 mixture of methanol and water.
-
Sample Extraction (for complex matrices like plasma or tissue homogenate):
-
To 100 µL of the sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
-
Simple Dilution (for cleaner sample matrices):
-
Dilute the sample with a 50:50 mixture of methanol and water to bring the analyte concentration within the calibration range.[6]
-
Add the internal standard.
-
-
Final Preparation:
-
Filter the final solution through a 0.22 µm syringe filter into an LC-MS vial.[6]
-
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |
| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Optimized for the specific instrument |
Quantitative Data
The following table summarizes the proposed MRM transitions and typical performance characteristics for the analysis of this compound. These values are predictive and require experimental verification. The molecular weight of this compound is 188.58 g/mol .[2] In negative ion mode, the precursor ion ([M-H]⁻) would be m/z 187.6.
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 187.6 | 143.6 (loss of CO₂) | 100 | 15 |
| This compound | 187.6 | 107.6 (loss of CO₂ and HCl) | 100 | 25 |
| Internal Standard (example) | Varies | Varies | 100 | Varies |
Predicted Fragmentation: The primary fragmentation of the deprotonated molecule is expected to be the loss of the carboxylic acid group (CO₂), a characteristic fragmentation pattern for carboxylic acids.[7] A secondary fragmentation could involve the subsequent loss of HCl.
Visualizations
Experimental Workflow
Caption: A general workflow for the LC-MS/MS analysis of this compound.
Hypothetical Metabolic Pathway
Based on the metabolism of other halogenated aromatic compounds, a potential metabolic pathway could involve hydroxylation followed by conjugation.[8]
Caption: A hypothetical metabolic pathway for this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by LC-MS/MS. The described methods for sample preparation, chromatography, and mass spectrometry are based on established principles for similar analytes and serve as a strong starting point for method development and validation. The high sensitivity and specificity of the LC-MS/MS technique make it well-suited for the reliable quantification of this compound in various research applications.
References
- 1. americanelements.com [americanelements.com]
- 2. calpaclab.com [calpaclab.com]
- 3. rsc.org [rsc.org]
- 4. agilent.com [agilent.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Application of 2-Chloro-5-fluorophenylacetic Acid as an Intermediate in the Synthesis of Lapaquistat
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Chloro-5-fluorophenylacetic acid as a key intermediate in the synthesis of the active pharmaceutical ingredient (API) Lapaquistat. Lapaquistat is a potent inhibitor of squalene synthase, an enzyme crucial in the cholesterol biosynthesis pathway.
Introduction
This compound is a critical building block in the multi-step synthesis of Lapaquistat. Its specific chemical structure allows for the construction of the core benzoxazepine ring system of the final API. The following sections detail the synthetic route, experimental procedures, and the biological context of Lapaquistat's mechanism of action.
Synthetic Pathway Overview
The synthesis of Lapaquistat from this compound involves a series of chemical transformations. The overall workflow can be summarized as the formation of a benzoxazepine intermediate followed by several functional group manipulations and couplings to yield the final active molecule.
Caption: Synthetic workflow for Lapaquistat from this compound.
Key Experimental Protocols
The following protocols outline the critical steps in the synthesis of Lapaquistat, starting from this compound.
Protocol 1: Synthesis of 2-Chloro-5-fluorophenylacetyl chloride
This initial step activates the carboxylic acid for subsequent reactions.
Materials:
-
This compound
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.
Protocol 2: Synthesis of the Benzoxazepine Core
This multi-step process forms the central heterocyclic ring of Lapaquistat. A key intermediate formed is (3R,5S)-7-chloro-5-(2,3-dimethoxyphenyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one. The synthesis of this core involves a Friedel-Crafts acylation followed by a series of reactions to form the seven-membered ring.
Detailed experimental procedures for the multi-step synthesis of the benzoxazepine core are often proprietary and found in specific patents. The general approach involves reacting the acyl chloride with a substituted aniline derivative, followed by cyclization.
Protocol 3: Alkylation of the Benzoxazepine Intermediate
This step introduces a side chain to the nitrogen of the benzoxazepine ring.
Materials:
-
(3R,5S)-7-chloro-5-(2,3-dimethoxyphenyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one
-
3-(Acetyloxy)-2,2-dimethylpropyl methanesulfonate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the benzoxazepine intermediate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add 3-(acetyloxy)-2,2-dimethylpropyl methanesulfonate (1.2 eq) to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Final Coupling and Synthesis of Lapaquistat
The final step involves the coupling of the alkylated benzoxazepine with a piperidine-containing moiety.
Materials:
-
Product from Protocol 3
-
tert-butyl 4-(carboxymethyl)piperidine-1-carboxylate
-
Coupling agents (e.g., HATU, HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
The carboxylic acid of the product from Protocol 3 is first deprotected.
-
The deprotected acid is then activated using coupling agents.
-
The activated acid is reacted with the piperidine derivative in the presence of a base to form an amide bond.
-
The Boc protecting group on the piperidine is removed using an acid like TFA.
-
The final product, Lapaquistat, is then isolated and purified.
Quantitative Data Summary
The following table summarizes representative yields for the key synthetic steps. Note that yields can vary based on reaction scale and optimization.
| Step | Starting Material | Product | Typical Yield (%) |
| Acyl Chloride Formation | This compound | 2-Chloro-5-fluorophenylacetyl chloride | >95 (crude) |
| Alkylation of Benzoxazepine | (3R,5S)-7-chloro-5-(2,3-dimethoxyphenyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one | Alkylated benzoxazepine intermediate | 70-85 |
| Final Coupling and Deprotection | Alkylated benzoxazepine and piperidine derivative | Lapaquistat | 60-75 |
Mechanism of Action: Inhibition of Squalene Synthase
Lapaquistat functions by inhibiting squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. This enzyme catalyzes the first committed step in cholesterol synthesis, the conversion of farnesyl pyrophosphate to squalene. By blocking this step, Lapaquistat effectively reduces the endogenous production of cholesterol.
Caption: Cholesterol biosynthesis pathway showing the point of inhibition by Lapaquistat.
By targeting an enzyme downstream of HMG-CoA reductase (the target of statins), Lapaquistat was investigated as an alternative therapeutic agent for hypercholesterolemia. While its development was ultimately halted, the synthetic route and biological mechanism provide valuable insights for researchers in drug discovery.[1][2]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-fluorophenylacetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 2-Chloro-5-fluorophenylacetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What are the common synthetic routes to this compound?
The most common and direct industrial route is the hydrolysis of 2-chloro-5-fluorophenylacetonitrile. Other potential, though less direct, routes include the Willgerodt-Kindler reaction of 2-chloro-5-fluoroacetophenone followed by hydrolysis, or the Grignard reaction of a suitable 2-chloro-5-fluorobenzyl halide with carbon dioxide.
2. My hydrolysis of 2-chloro-5-fluorophenylacetonitrile is giving a low yield of the desired carboxylic acid. What are the potential causes and solutions?
Low yield in the hydrolysis of 2-chloro-5-fluorophenylacetonitrile can be attributed to several factors, primarily incomplete reaction or the formation of stable intermediates or byproducts.
Troubleshooting Steps:
-
Incomplete Reaction: The hydrolysis of nitriles can be slow. Ensure sufficient reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.
-
Formation of 2-Chloro-5-fluorophenylacetamide: The hydrolysis of a nitrile proceeds through an amide intermediate. If the reaction conditions are not vigorous enough, the stable amide may be the major product. To favor the carboxylic acid, increase the reaction temperature, prolong the reaction time, or use a higher concentration of acid or base.[1]
-
Suboptimal Reaction Conditions: The choice of acid or base and its concentration is crucial. For acidic hydrolysis, concentrated sulfuric or hydrochloric acid is commonly used. For basic hydrolysis, aqueous solutions of sodium hydroxide or potassium hydroxide are typical.[1][2]
3. I am observing significant amounts of 2-chloro-5-fluorophenylacetamide as a byproduct. How can I drive the reaction to completion to form the carboxylic acid?
The formation of the amide is a common issue in nitrile hydrolysis.[1] To favor the formation of the carboxylic acid, consider the following adjustments:
-
Increase Reaction Temperature: Higher temperatures provide the necessary activation energy to hydrolyze the stable amide intermediate.
-
Prolong Reaction Time: Allow the reaction to proceed for a longer duration to ensure the complete conversion of the amide to the carboxylic acid.
-
Increase Reagent Concentration: Using a more concentrated acid or base solution can accelerate the hydrolysis of the amide.
4. What are the best practices for purifying the final this compound product?
Purification of the final product is critical to remove any unreacted starting materials, intermediates, or byproducts.
-
Acid-Base Extraction: After the hydrolysis, the reaction mixture can be acidified (if basic hydrolysis was used) to precipitate the crude carboxylic acid. The product can then be dissolved in a suitable organic solvent and washed with water to remove inorganic salts. A subsequent extraction with a basic aqueous solution (e.g., sodium bicarbonate) will transfer the carboxylic acid to the aqueous phase, leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure carboxylic acid.
-
Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of organic solvents like toluene and heptane).[3]
Data Presentation
Table 1: Effect of Acid Concentration on the Hydrolysis of Substituted Benzonitriles
| p-Substituted Benzonitrile | H₂SO₄ Concentration | Relative Rate of Hydrolysis |
| p-F-Benzonitrile | 10.0 M | Slower |
| p-F-Benzonitrile | 18.2 M | Faster |
| p-Cl-Benzonitrile | 10.0 M | Slower |
| p-Cl-Benzonitrile | 18.2 M | Faster |
Data adapted from studies on substituted benzonitriles, suggesting that higher acid concentrations generally favor hydrolysis.[4] Optimal conditions for 2-chloro-5-fluorophenylacetonitrile may vary.
Table 2: General Conditions for Hydrolysis of Arylacetonitriles
| Hydrolysis Type | Reagents | Temperature | Reaction Time | Typical Yield |
| Acidic | Dilute H₂SO₄ or HCl | Reflux | 3 - 5 hours | >80% |
| Basic | Aqueous NaOH or KOH | Reflux | 3 - 6 hours | >80% |
These are general conditions and should be optimized for the specific substrate.[1][5]
Experimental Protocols
Detailed Methodology for the Hydrolysis of 2-chloro-5-fluorophenylacetonitrile
This protocol is a general guideline based on established procedures for the hydrolysis of substituted phenylacetonitriles.[5][6] Researchers should optimize the conditions for their specific setup.
Materials:
-
2-chloro-5-fluorophenylacetonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl) (for final precipitation)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-fluorophenylacetonitrile.
-
Slowly and carefully add a mixture of concentrated sulfuric acid and water. The addition should be done in an ice bath to control the exothermic reaction.
-
Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic product.
-
Collect the aqueous layer and acidify with concentrated hydrochloric acid until the product precipitates.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
For further purification, recrystallize the solid from a suitable solvent.
Mandatory Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 3. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Chloro-5-fluorophenylacetic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude "2-Chloro-5-fluorophenylacetic acid" (CAS: 177985-33-0). Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound, a solid at room temperature, are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q2: What are the likely impurities in crude this compound?
A2: While the exact impurity profile depends on the synthetic route, common impurities in substituted phenylacetic acids can include:
-
Starting materials: Unreacted precursors such as 2-chloro-5-fluorobenzyl chloride or 2-chloro-5-fluorotoluene.
-
Reaction intermediates: Partially reacted intermediates from the specific synthetic pathway.
-
Byproducts: Compounds formed from side reactions, such as over-oxidation or dimerization products.
-
Reagents: Residual reagents used in the synthesis, such as acids, bases, or catalysts.
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point of this compound is in the range of 114-115°C[1]. A broad melting range or a melting point significantly lower than this suggests the presence of impurities.
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., formic acid or phosphoric acid) is a good starting point for method development[2]. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of purity.
Troubleshooting Guides
Recrystallization
Q5: My crude this compound is not dissolving in the hot recrystallization solvent. What should I do?
A5: This issue can arise from a few factors:
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Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent until the solid dissolves completely.
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Inappropriate Solvent: The chosen solvent may not be suitable for your compound. For substituted phenylacetic acids, consider solvents like hexane, or solvent mixtures such as toluene/heptane or ethyl acetate/heptane.[3]
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Insoluble Impurities: Your crude product may contain insoluble impurities. If the majority of the product has dissolved but some solid remains, you may need to perform a hot filtration to remove these impurities.
Q6: My product "oils out" instead of forming crystals during recrystallization. How can I fix this?
A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To remedy this:
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Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then allow it to cool slowly.
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Lower the Cooling Rate: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
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Use a Different Solvent System: The boiling point of your solvent may be higher than the melting point of your compound. Consider a lower-boiling solvent or a different solvent mixture.
Q7: Crystal formation is very poor or does not occur upon cooling. What went wrong?
A7: A lack of crystallization is typically due to one of the following:
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Excess Solvent: Too much solvent was used, and the solution is not saturated. You can evaporate some of the solvent to increase the concentration and then attempt to cool again.
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Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation. Adding a seed crystal of pure this compound can also initiate crystallization.
Q8: The purity of my recrystallized product is still low. What are the next steps?
A8: If a single recrystallization does not yield a product of sufficient purity, you can:
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Perform a Second Recrystallization: A subsequent recrystallization will likely improve the purity.
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Use a Different Solvent: Impurities may have similar solubility in the chosen solvent. A different solvent or solvent system may provide better separation.
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Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography may be necessary to separate the impurities.
Column Chromatography
Q9: I am not getting good separation of my compound from impurities on the column. What can I do to improve this?
A9: Poor separation in column chromatography can be addressed by:
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Optimizing the Mobile Phase: The polarity of the mobile phase is critical. For substituted phenylacetic acids on a silica gel column, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is commonly used. You can adjust the ratio of these solvents to improve separation. A gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective.
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Choosing the Right Stationary Phase: While silica gel is the most common stationary phase, for highly polar or acidic compounds, other options like alumina or reverse-phase silica (C18) could be considered.
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Sample Loading: Ensure the crude sample is dissolved in a minimal amount of the mobile phase before loading it onto the column. Overloading the column with too much sample can also lead to poor separation.
Q10: My compound is eluting too quickly or not at all from the column. How do I adjust my conditions?
A10:
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Eluting Too Quickly: This indicates the mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
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Not Eluting: This suggests the mobile phase is not polar enough to move your compound. Increase the proportion of the polar solvent in your mobile phase. For acidic compounds that may strongly adhere to silica, adding a small amount of acetic acid or formic acid to the mobile phase can help to improve elution.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 177985-33-0 | [4] |
| Molecular Formula | C8H6ClFO2 | [4] |
| Molecular Weight | 188.58 g/mol | |
| Melting Point | 114-115°C | [1] |
| Appearance | White to light yellow crystalline solid |
Table 2: Suggested Starting Conditions for Purity Analysis by HPLC
| Parameter | Suggested Condition | Reference |
| Column | Reverse-Phase C18 (e.g., Ascentis® C18, 15 cm x 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., 0.1% Phosphoric Acid) | [2] |
| Detection | UV at 215 nm | |
| Flow Rate | 1.0 mL/min |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol is a general guideline based on methods for similar phenylacetic acids. The optimal solvent and volumes should be determined experimentally.
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., hexane, toluene, ethyl acetate, and mixtures like toluene/heptane) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Column Chromatography of Crude this compound
This is a general protocol for the purification of an acidic organic compound using silica gel chromatography. The mobile phase composition will need to be optimized.
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TLC Analysis: Develop a suitable mobile phase system using TLC. A good system will show the desired compound with an Rf value of approximately 0.3-0.4 and good separation from impurities. A starting point could be a mixture of hexane and ethyl acetate.
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Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase and carefully pack it into a chromatography column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate). You can either run the column isocratically (with a constant mobile phase composition) or gradually increase the polarity of the mobile phase (gradient elution).
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Fraction Collection: Collect the eluent in a series of fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound by column chromatography.
References
Side reactions to avoid in the synthesis of "2-Chloro-5-fluorophenylacetic acid"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Chloro-5-fluorophenylacetic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Common Side Reactions and Solutions
Researchers may encounter several side reactions during the synthesis of this compound, which can impact yield and purity. This section outlines potential problems, their causes, and recommended solutions for three common synthetic routes.
| Synthetic Route | Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Route 1: Grignard Reaction | Low yield of the desired carboxylic acid. | - Moisture in reagents or glassware: Grignard reagents are highly reactive with protic sources. - Presence of atmospheric CO₂ before the addition of the carboxylating agent. - Side reactions with the solvent or starting material. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. - Perform the reaction under a positive pressure of an inert gas. |
| Presence of a significant amount of a ketone byproduct. | - Reaction of the Grignard reagent with the initially formed carboxylate salt. | - Add the Grignard reagent to a slurry of dry ice (solid CO₂) instead of bubbling CO₂ gas. - Maintain a low reaction temperature during carboxylation. | |
| Formation of a tertiary alcohol. | - Further reaction of the ketone byproduct with the Grignard reagent. | - Use a large excess of the carboxylating agent. - Quench the reaction promptly after the addition of the Grignard reagent. | |
| Route 2: Willgerodt-Kindler Reaction | The final product is a thioamide instead of the carboxylic acid. | - Incomplete hydrolysis of the thioamide intermediate. | - Ensure sufficient reaction time and temperature for the hydrolysis step. - Use a stronger acid or base for the hydrolysis. |
| Low overall yield. | - Inefficient formation of the thioamide intermediate. - Decomposition of the starting material or intermediate under harsh reaction conditions. | - Optimize the reaction temperature and time for the initial thioamide formation. - Consider using a milder catalyst or reaction conditions. | |
| Route 3: Nitrile Hydrolysis | Presence of a significant amount of the corresponding amide in the final product. | - Incomplete hydrolysis of the nitrile. | - Increase the reaction time or temperature of the hydrolysis step. - Use a higher concentration of the acid or base catalyst. |
| Formation of dark-colored, tar-like substances. | - Decomposition of the nitrile or intermediate products at high temperatures. | - Use a lower reaction temperature and extend the reaction time. - Ensure efficient stirring to prevent localized overheating. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the Grignard reaction to synthesize this compound?
A1: The most critical parameters are the exclusion of moisture and atmospheric oxygen. Grignard reagents are potent nucleophiles and strong bases, readily reacting with water, alcohols, and even atmospheric carbon dioxide. Therefore, all glassware must be thoroughly dried, and the reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Q2: In the Willgerodt-Kindler reaction, my final product is the thioamide. How can I promote the hydrolysis to the desired carboxylic acid?
A2: If you have isolated the thioamide, you can subject it to a separate hydrolysis step. This is typically achieved by heating the thioamide with a strong acid (e.g., aqueous sulfuric acid or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide). The reaction progress should be monitored by a suitable analytical technique like TLC or HPLC to ensure complete conversion to the carboxylic acid.
Q3: During the hydrolysis of 2-chloro-5-fluorophenylacetonitrile, I observe the formation of a significant amount of the amide as a byproduct. How can this be avoided?
A3: The formation of the amide is a common issue resulting from incomplete hydrolysis. To favor the formation of the carboxylic acid, you can increase the severity of the reaction conditions. This can be achieved by:
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Increasing the concentration of the acid or base used for hydrolysis.
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Extending the reaction time.
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Increasing the reaction temperature.
It is a two-step process where the nitrile is first hydrolyzed to an amide, which is then hydrolyzed to the carboxylic acid. Pushing the reaction to completion will minimize the amount of residual amide.
Experimental Protocols
Route 1: Synthesis via Grignard Reaction and Carboxylation
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Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.). Add a small crystal of iodine. To the dropping funnel, add a solution of 2-chloro-5-fluorobenzyl chloride (1 eq.) in anhydrous diethyl ether. Add a small portion of the halide solution to the magnesium and gently heat to initiate the reaction. Once the reaction starts, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
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Carboxylation: Cool the Grignard solution in an ice-salt bath. In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous diethyl ether. Slowly add the Grignard solution to the dry ice slurry via a cannula with vigorous stirring.
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Work-up: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Route 2: Synthesis via Willgerodt-Kindler Reaction
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Thioamide Formation: In a round-bottom flask, combine 2-chloro-5-fluoroacetophenone (1 eq.), sulfur (2.5 eq.), and morpholine (3 eq.). Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
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Hydrolysis: Cool the reaction mixture and add a solution of aqueous sodium hydroxide (e.g., 20%). Heat the mixture to reflux until the thioamide is completely hydrolyzed to the carboxylate salt (monitor by TLC).
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Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry to afford this compound.
Route 3: Synthesis via Nitrile Hydrolysis
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Hydrolysis: In a round-bottom flask, place 2-chloro-5-fluorophenylacetonitrile (1 eq.) and a solution of aqueous sulfuric acid (e.g., 50%). Heat the mixture to reflux. Monitor the reaction by TLC for the disappearance of the starting material and the intermediate amide.
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Work-up: Cool the reaction mixture to room temperature and pour it over ice. The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry to yield this compound.
Visualizations
Caption: Troubleshooting workflow for the Grignard synthesis route.
Caption: Troubleshooting workflow for the Willgerodt-Kindler synthesis route.
Caption: Troubleshooting workflow for the nitrile hydrolysis synthesis route.
Optimizing reaction conditions for the synthesis of phenylacetic acid derivatives
Welcome to the technical support center for the synthesis of phenylacetic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic procedures.
Hydrolysis of Benzyl Cyanide
The hydrolysis of benzyl cyanide is a robust and widely used method for the synthesis of phenylacetic acid. This process can be carried out under acidic or basic conditions, each with its own set of considerations.
Frequently Asked Questions (FAQs)
Q1: What are the common reagents for the acid hydrolysis of benzyl cyanide?
A1: Typically, strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are used for the hydrolysis of benzyl cyanide. A mixture of sulfuric acid, water, and sometimes glacial acetic acid can also be employed to ensure the reaction goes to completion.
Q2: My acid hydrolysis reaction is extremely vigorous and difficult to control. What can I do?
A2: A vigorous reaction is a common issue, especially with concentrated acids. To mitigate this, it is recommended to use a more dilute acid solution. For instance, instead of a 3:2 mixture of sulfuric acid to water, a more dilute preparation can provide a smoother reaction. Additionally, ensuring efficient stirring and controlled heating are crucial. For larger scale reactions, a trap to collect any benzyl cyanide that might be blown out of the apparatus is advisable.
Q3: What are the typical yields for the acid-catalyzed hydrolysis of benzyl cyanide?
A3: With optimized conditions, yields for the acid-catalyzed hydrolysis of benzyl cyanide to phenylacetic acid can be quite high, often in the range of 77-90%.
Q4: Can I perform the hydrolysis under basic conditions?
A4: Yes, alkaline hydrolysis using a base like sodium hydroxide is also a standard method. However, the acid hydrolysis is often considered to run more smoothly.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete hydrolysis. | Increase the reaction time or the concentration of the acid/base. Ensure the reaction mixture is heated to reflux for a sufficient period (e.g., 3-15 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Loss of product during workup. | During the workup of acid hydrolysis, ensure the phenylacetic acid is fully precipitated by cooling the solution in an ice bath. Wash the crude product with cold water to minimize solubility losses. For alkaline hydrolysis, ensure complete acidification to precipitate the carboxylic acid. | |
| Incomplete Reaction | Insufficient heating or reaction time. | Ensure the mixture is heated under reflux with vigorous stirring for the recommended time. For small-scale preparations, a modified procedure with glacial acetic acid can help drive the reaction to completion in a shorter time. |
| Product Contamination | Presence of unreacted benzyl cyanide. | During purification by distillation under reduced pressure, an initial fraction containing unreacted benzyl cyanide may co-distill. This fraction can be collected and used in a subsequent run. |
| Presence of phenylacetamide intermediate. | The crude product may be contaminated with phenylacetamide. To remove this, dissolve the crude acid in a lukewarm dilute sodium carbonate solution. The phenylacetamide will remain undissolved and can be filtered off. The phenylacetic acid can then be reprecipitated by adding a dilute mineral acid. |
Esterification of Phenylacetic Acid
The Fischer esterification is a common method for converting phenylacetic acid into its corresponding esters, which are valuable intermediates in various applications.
Frequently Asked Questions (FAQs)
Q1: What are the key factors affecting the yield of Fischer esterification?
A1: Fischer esterification is a reversible reaction. The key factors influencing the yield are the removal of water as it is formed, the molar ratio of the alcohol to the carboxylic acid, the type and amount of acid catalyst, the reaction temperature, and the reaction time. Using an excess of the alcohol can help shift the equilibrium towards the product side.
Q2: Which catalysts are effective for the esterification of phenylacetic acid?
A2: A variety of acid catalysts can be used, including sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), and solid acid catalysts like Amberlyst-15. Solid acid catalysts offer the advantage of easier separation from the reaction mixture.
Data Presentation: Catalyst Comparison for Phenylacetic Acid Esterification
| Catalyst | Yield (%) |
| H₂SO₄ | 30 |
| SiO₂-SO₃H | 30 |
| CH₃SO₃H | 45 |
| p-TSA | 50 |
| Amberlyst-15 | 80 |
| Zeolites | 25 |
| Novozym® 435 | 50 |
| Activated Carbon | 40 |
Table based on data for the esterification of phenylacetic acid, highlighting the superior performance of Amberlyst-15 under the tested conditions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Equilibrium not shifted towards products. | Remove water as it forms using a Dean-Stark apparatus, especially when using a solvent like toluene. Alternatively, use a large excess of the alcohol to drive the reaction forward. |
| Insufficient catalysis. | Ensure the catalyst is active and used in an appropriate amount. For solid catalysts, ensure adequate mixing. | |
| Slow Reaction Rate | Low reaction temperature. | Increase the reaction temperature. A study showed that increasing the temperature from 50°C to 110°C significantly improved the yield. However, excessively high temperatures (e.g., 150°C) can lead to side reactions and decreased yield. |
| Formation of Side Products | Reaction temperature is too high or reaction time is too long. | Optimize the reaction temperature and time by monitoring the reaction progress with TLC. One study found that the optimal reaction time was 240 minutes, with longer times leading to a decrease in yield due to side product formation. |
Amidation of Phenylacetic Acid
The formation of an amide bond between phenylacetic acid and an amine is a crucial step in the synthesis of many biologically active molecules.
Frequently Asked Questions (FAQs)
Q1: Why is direct heating of phenylacetic acid and an amine often inefficient?
A1: Direct heating can lead to the formation of a stable ammonium carboxylate salt due to an acid-base reaction between the carboxylic acid and the amine. While this salt can dehydrate to form an amide at high temperatures, the conditions are often harsh and may not be suitable for complex molecules.
Q2: What are coupling agents and why are they used in amide synthesis?
A2: Coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are used to facilitate amide bond formation under milder conditions. They activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine, and they prevent the initial acid-base reaction.
Q3: What is the role of additives like HOBt in coupling reactions?
A3: Additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with coupling agents like EDC. They can help to suppress side reactions and improve the efficiency of the amide bond formation, especially with sterically hindered substrates or less nucleophilic amines.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inefficient activation of the carboxylic acid. | Ensure the coupling agent (e.g., DCC, EDC) is fresh and anhydrous. Use the appropriate stoichiometry of the coupling agent, typically a slight excess. |
| Acid-base reaction between starting materials. | Use a coupling agent to avoid the formation of the ammonium salt. | |
| Presence of Unreacted Starting Materials | Incomplete reaction. | Increase the reaction time and monitor the progress by TLC. Ensure proper stoichiometry of reactants; sometimes using a slight excess of one reactant can drive the reaction to completion. |
| Difficulty in purification. | Unreacted phenylacetic acid can be removed by washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution). Unreacted amine can be removed by washing with a dilute acid (e.g., 1M HCl). | |
| Formation of Byproducts | Side reactions with the coupling agent. | The urea byproduct from DCC (dicyclohexylurea) is often insoluble in common organic solvents and can be removed by filtration. The urea byproduct from EDC is water-soluble and can be removed during aqueous workup. |
Other Synthetic Routes: Quick Reference
Willgerodt-Kindler Reaction
Q: What is the Willgerodt-Kindler reaction and when is it useful?
A: The Willgerodt-Kindler reaction is a method for converting an aryl alkyl ketone into a terminal thioamide, which can then be hydrolyzed to the corresponding carboxylic acid or amide. It is particularly useful for synthesizing phenylacetic acid derivatives from acetophenones. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.
Arndt-Eistert Synthesis
Q: What is the Arndt-Eistert synthesis?
A: The Arndt-Eistert synthesis is a series of reactions used to convert a carboxylic acid into its next higher homologue, meaning it adds one carbon atom to the chain. For synthesizing a phenylacetic acid derivative, one would start with a benzoic acid derivative. The process involves converting the carboxylic acid to an acid chloride, reacting it with diazomethane to form a diazoketone, and then inducing a Wolff rearrangement in the presence of a nucleophile (like water) to form the homologated acid.
Q: Are there any safety concerns with the Arndt-Eistert synthesis?
A: Yes, diazomethane is a primary reagent in the classic Arndt-Eistert synthesis, and it is both toxic and explosive. Safer alternatives, such as using (trimethylsilyl)diazomethane, have been developed.
Suzuki Coupling
Q: How can Suzuki coupling be used to synthesize substituted phenylacetic acids?
A: Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction that can be used to form carbon-carbon bonds. To synthesize a substituted phenylacetic acid, one could couple a boronic acid derivative with a halo-phenylacetic acid ester, followed by hydrolysis of the ester.
Q: What are common issues in Suzuki coupling reactions for this type of synthesis?
A: Common problems include low yield, catalyst deactivation, and homo-coupling of the boronic acid. Troubleshooting often involves screening different palladium catalysts, ligands, bases, and solvent systems. The solubility of the reactants can also be a critical factor.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of Benzyl Cyanide
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Reaction Setup: In a 5-L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1150 mL of water, 840 mL of commercial sulfuric acid, and 700 g (6 moles) of benzyl cyanide.
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Reaction: Heat the mixture to reflux with continuous stirring for three hours.
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Work-up: After the reflux period, allow the mixture to cool slightly before pouring it into 2 L of cold water. It is important to stir the mixture during this addition to prevent the formation of a solid mass.
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Isolation: Filter the precipitated crude phenylacetic acid.
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Purification: Wash the crude product by melting it under hot water and decanting the water. Repeat this washing process several times. The hot water washings can be cooled to recover a small additional amount of phenylacetic acid. After the final hot water wash, pour off the water while the phenylacetic acid is still in its molten state.
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Distillation: Transfer the molten acid to a 2-L Claisen distilling flask and perform distillation under reduced pressure. Collect the fraction boiling at 176–189°C/50 mm Hg. This fraction will solidify upon standing and represents the pure phenylacetic acid.
Protocol 2: Fischer Esterification of Phenylacetic Acid
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Reaction Setup: In a round-bottom flask, combine phenylacetic acid (1 equivalent), the desired alcohol (often used in excess as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).
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Reaction: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
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Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
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Extraction: Dilute the mixture with an organic solvent like diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter,
Technical Support Center: HPLC Separation of Fluorophenylacetic Acid Isomers
Welcome to the technical support center for the chromatographic separation of fluorophenylacetic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges in HPLC analysis of these compounds. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when separating fluorophenylacetic acid isomers by HPLC?
A1: The most frequent challenges include poor resolution between positional isomers (2-FPA, 3-FPA, and 4-FPA), peak tailing for all isomers, and difficulty in separating enantiomers for a specific chiral isomer. These issues can stem from suboptimal stationary phase selection, mobile phase composition, or other method parameters.
Q2: How does the mobile phase pH affect the separation of these acidic isomers?
A2: Mobile phase pH is a critical factor for ionizable compounds like fluorophenylacetic acids. To ensure good peak shape and stable retention times, the mobile phase pH should be adjusted to be at least two pH units away from the analyte's pKa.[1] For these acidic compounds, a lower pH (e.g., around 2.5-3.0) suppresses the ionization of the carboxylic acid group, leading to its neutral form. This minimizes secondary interactions with the stationary phase and generally results in sharper, more symmetrical peaks.[2][3]
Q3: Why am I observing significant peak tailing with my fluorophenylacetic acid isomers?
A3: Peak tailing for acidic compounds is often caused by secondary interactions between the ionized analyte and active silanol groups on the silica-based stationary phase.[2][4] This is more pronounced at mid-range pH values where the silanols are ionized.[4] To mitigate this, using a low pH mobile phase to keep the acids in their un-ionized form is recommended.[2] Additionally, ensuring an adequate buffer concentration (typically 10-50 mM) can help to maintain a stable pH and mask residual silanol activity.[3][5] Column overload can also lead to peak tailing, so reducing the sample concentration or injection volume may be necessary.[4]
Q4: I am not getting any separation of the enantiomers. What is the problem?
A4: Enantiomers have identical physical and chemical properties in an achiral environment. Therefore, they will not be separated on a standard achiral HPLC column (like a C18). To separate enantiomers, a chiral environment must be created. This can be achieved in one of three ways:
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Using a Chiral Stationary Phase (CSP): This is the most common approach, where the column itself is packed with a chiral material.
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Using a Chiral Mobile Phase Additive (CMPA): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column.
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Derivatization with a Chiral Derivatizing Agent (CDA): The enantiomers are reacted with a pure chiral reagent to form diastereomers, which can then be separated on an achiral column.
Troubleshooting Guides
Issue 1: Poor Resolution Between Positional Isomers
| Possible Cause | Solution |
| Inappropriate Stationary Phase | The selectivity of a standard C18 column may be insufficient. Consider a phenyl-based column (e.g., Phenyl-Hexyl or FluoroPhenyl) to leverage π-π interactions with the aromatic ring of the analytes, which can enhance selectivity between the isomers.[6] The Primesep SB column has also been shown to be effective.[7] |
| Suboptimal Mobile Phase Composition | Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve resolution, at the cost of longer run times.[5] |
| Incorrect Mobile Phase pH | As fluorophenylacetic acids are ionizable, the mobile phase pH significantly impacts their retention and selectivity. Experiment with the pH of the aqueous portion of your mobile phase, typically in the acidic range (pH 2.5-4.0), to find the optimal selectivity.[8] |
| Inadequate Method Parameters | Decrease the flow rate to allow for more interaction time between the analytes and the stationary phase, which can improve resolution. Also, consider optimizing the column temperature, as temperature can influence selectivity.[9] A gradient elution, where the mobile phase composition is changed during the run, can also be employed to improve the separation of closely eluting peaks. |
Issue 2: Peak Tailing for All Isomers
| Possible Cause | Solution |
| Secondary Silanol Interactions | This is a common cause of tailing for acidic compounds.[2][4] Lower the mobile phase pH to 2.5-3.0 using an acid modifier like formic acid or trifluoroacetic acid to ensure the fluorophenylacetic acids are in their protonated (neutral) form.[1] Using a modern, high-purity, end-capped silica column will also minimize the number of available free silanol groups. |
| Insufficient Buffer Capacity | If the mobile phase is not adequately buffered, the pH at the column head can differ from the bulk mobile phase, leading to peak shape issues. Use a buffer concentration between 10-50 mM to ensure a stable pH environment.[5] |
| Column Overload | Injecting too much sample can saturate the stationary phase and cause peak distortion. Reduce the injection volume or dilute the sample concentration.[4] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing. Use tubing with a small internal diameter (e.g., 0.12-0.17 mm) and keep the lengths as short as possible.[3] |
Experimental Protocols
Protocol 1: Separation of 2-, 3-, and 4-Fluorophenylacetic Acid Positional Isomers
This protocol is based on a method developed by SIELC Technologies and is suitable for the baseline separation of the three positional isomers.[7]
Instrumentation:
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HPLC system with UV detector
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Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Primesep SB, 4.6 x 250 mm, 5 µm, 100 Å | Primesep SB, 4.6 x 250 mm, 5 µm, 100 Å |
| Mobile Phase | Acetonitrile/Water - 40/60 (v/v) | Acetonitrile/Water - 60/40 (v/v) |
| Buffer | 0.2% Formic Acid | 2.0% Acetic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 264 nm | UV at 264 nm |
| Column Temperature | Ambient | Ambient |
| Injection Volume | 10 µL | 10 µL |
Sample Preparation: Dissolve the mixed isomer standard or sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Acquire the chromatogram for a sufficient time to allow all three isomers to elute.
-
Identify the peaks based on the retention times of individual isomer standards.
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor peak resolution.
Method Development Workflow for Chiral Separation
Caption: A workflow for developing a chiral HPLC separation method.
References
- 1. researchgate.net [researchgate.net]
- 2. uhplcs.com [uhplcs.com]
- 3. benchchem.com [benchchem.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [restek.com]
- 7. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-5-fluorophenylacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered when using 2-Chloro-5-fluorophenylacetic acid in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Based on the solubility of related compounds, polar aprotic and polar protic solvents are good starting points for solubility screening. A patent for a synthesis involving this compound indicates its use in ethanol, suggesting good solubility in this solvent.[2] Other recommended solvents for initial screening include:
-
Alcohols: Methanol, Ethanol, Isopropanol[3]
-
Ethers: Tetrahydrofuran (THF), Dioxane
-
Ketones: Acetone, Methyl Ethyl Ketone (MEK)[3]
-
Esters: Ethyl Acetate[3]
-
Amides: Dimethylformamide (DMF), Dimethylacetamide (DMAc)
-
Halogenated Solvents: Dichloromethane (DCM), Chloroform[1][3]
-
Other: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)
Q3: How does temperature affect the solubility of this compound?
A3: In most cases, the solubility of solid organic compounds like this compound increases with temperature. If you are experiencing poor solubility at room temperature, gently heating the mixture can significantly improve dissolution. However, it is crucial to consider the thermal stability of your reactants and the boiling point of the chosen solvent to avoid degradation or loss of solvent.
Q4: Can pH be adjusted to improve the solubility of this compound in aqueous or protic solvents?
A4: Yes. As a carboxylic acid, this compound is acidic and will be more soluble in its deprotonated (salt) form. In aqueous or protic solvent systems, adding a base to increase the pH above the pKa of the carboxylic acid will convert it to its more soluble carboxylate salt. Common bases for this purpose include:
-
Sodium hydroxide (NaOH)
-
Potassium hydroxide (KOH)
-
Sodium carbonate (Na2CO3)
-
Potassium carbonate (K2CO3)
-
Triethylamine (TEA)
-
Diisopropylethylamine (DIPEA)
This technique is particularly useful for reactions where the carboxylate is the desired reactive species or for work-up procedures.
Troubleshooting Guide
Q5: My this compound is not dissolving in the selected reaction solvent. What should I do?
A5: If you are facing dissolution issues, consider the following steps in a systematic manner:
-
Increase Temperature: Gently warm the mixture to the maximum temperature tolerated by your reaction components and the solvent's boiling point.
-
Sonication: Use an ultrasonic bath to provide energy to break up solid aggregates and enhance dissolution.
-
Use a Co-solvent: If a single solvent is not effective, adding a co-solvent can improve solubility. For example, if your reaction is in a non-polar solvent like toluene, adding a small amount of a more polar co-solvent like THF or DMF can help.
-
Solvent Screening: If the above steps fail, a small-scale solvent screening experiment is recommended. Test the solubility of a small amount of your compound in a range of solvents to identify a more suitable one. The decision tree in the "Visualizations" section can guide this process.
Q6: My this compound initially dissolved but then precipitated out of the solution during the reaction. What could be the cause and how can I fix it?
A6: Precipitation during a reaction can be due to several factors:
-
Change in Temperature: If the reaction was heated to dissolve the starting material and then cooled, the compound may precipitate out. In this case, maintaining a constant elevated temperature throughout the reaction is necessary.
-
Change in Polarity: The polarity of the reaction mixture may change as reactants are consumed and products are formed. The newly formed species might be less soluble in the chosen solvent system. Adding a co-solvent that can solubilize all components of the reaction mixture can be a solution.
-
Reaction with the Solvent: In some rare cases, the starting material might react with the solvent to form a less soluble product. Analytical techniques like TLC or LC-MS can help identify the precipitate.
To resolve this, you can try adding a small amount of a co-solvent in which your compound is highly soluble (e.g., DMF, DMAc) to the reaction mixture until the precipitate redissolves.
Data Presentation
Table 1: Solubility of Phenylacetic Acid in Various Solvents at 25°C
This table provides solubility data for the parent compound, phenylacetic acid, which can be used as a guideline for selecting solvents for this compound.
| Solvent | Solubility ( g/100 mL) | Reference |
| Water | 1.73 | [4] |
| Ethanol | Very Soluble | [4] |
| Ether | Very Soluble | [4] |
| Acetone | Soluble | [4] |
| Chloroform | Slightly Soluble | [4] |
| Carbon Disulfide | Very Soluble | [5] |
| Ligroin | Insoluble | [4] |
Experimental Protocols
Generalized Protocol for Amide Coupling with this compound
This protocol provides a general procedure for an amide coupling reaction and includes steps to address potential solubility issues with this compound.
Materials:
-
This compound
-
Amine of choice
-
Coupling agent (e.g., HATU, HBTU, EDC)
-
Base (e.g., DIPEA, TEA)
-
Anhydrous solvent (e.g., DMF, DCM, THF)
Procedure:
-
Solvent Selection and Dissolution:
-
Based on prior knowledge or a small-scale solubility screen, choose an appropriate anhydrous solvent. DMF is often a good starting point for amide couplings due to its high polarity and ability to dissolve many organic compounds.
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Add the chosen solvent and stir. If the compound does not dissolve at room temperature, gently warm the mixture (e.g., to 40-50 °C) until a clear solution is obtained.
-
-
Reaction Setup:
-
Cool the solution to the desired reaction temperature (often 0 °C or room temperature).
-
Add the amine, the coupling agent, and the base to the reaction mixture. The order of addition may vary depending on the specific coupling agent used.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS).
-
If any precipitation is observed during the reaction, consider adding a small amount of a co-solvent (e.g., a more polar solvent like DMSO if the reaction is in DCM) until the solution becomes homogeneous again.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture with an appropriate aqueous solution (e.g., water or a mild acid/base).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Mandatory Visualization
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CN103694163A - Compounds as Potassium Channel Modulators - Google Patents [patents.google.com]
- 3. pure.ul.ie [pure.ul.ie]
- 4. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Purification of 2-Chloro-5-fluorophenylacetic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2-Chloro-5-fluorophenylacetic acid. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the common impurities in a crude preparation of this compound?
A1: While a definitive impurity profile depends on the specific synthetic route, common impurities may include:
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Unreacted Starting Materials: Precursors used in the synthesis that were not fully consumed.
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Isomeric Byproducts: Positional isomers of the desired product that may form during the synthesis.
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Hydrolysis Products: If the synthesis involves an ester or nitrile intermediate, incomplete hydrolysis can leave these present in the crude product.
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Solvent Residues: Residual solvents from the reaction or initial work-up.
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Reagent-Derived Impurities: Byproducts from reagents used in the synthesis.
Q2: My crude this compound is an oil or a discolored solid. How can I purify it?
A2: A common and effective first step for purifying carboxylic acids is through an acid-base extraction. This procedure separates the acidic product from neutral and basic impurities. Following this, recrystallization is typically employed to obtain a highly pure crystalline product. For very challenging separations, column chromatography can be used.
Q3: I performed a recrystallization, but the yield is very low. What could be the issue?
A3: Low yield in recrystallization can be due to several factors:
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Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.
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Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
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Inappropriate solvent system: The chosen solvent may be too good at dissolving your compound at all temperatures.
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Premature crystallization: If the solution is not filtered while hot to remove insoluble impurities, the product can crystallize on the filter paper.
Q4: After recrystallization, my product is still not pure. What should I do?
A4: If a single recrystallization does not yield a product of sufficient purity, you can try the following:
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A second recrystallization: Repeating the process can often remove remaining impurities.
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Using a different solvent system: The initial solvent may not be effective at excluding a particular impurity. Experiment with different solvents or solvent mixtures.
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Treating with activated carbon: If the product is colored, adding a small amount of activated carbon to the hot solution before filtration can help remove colored impurities.
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Column chromatography: For difficult-to-remove impurities, silica gel column chromatography is a powerful purification technique.
Q5: How can I assess the purity of my this compound?
A5: The purity of your compound can be assessed using several analytical techniques:
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High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity and detecting impurities. A reverse-phase C18 column is often suitable for this type of compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify the presence of impurities by comparing the spectra to a reference.
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Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. A broad melting point range typically indicates the presence of impurities.
Quantitative Data on Purification
The effectiveness of purification methods can be estimated based on data from structurally similar compounds. The following table provides expected outcomes for the purification of phenylacetic acid derivatives.
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) |
| Acid-Base Extraction | 80-90% | 90-95% | >95% |
| Recrystallization | 90-95% | >99%[1] | ~90%[1] |
| Column Chromatography | 80-95% | >99% | 80-90% |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic this compound from neutral and basic impurities.
Workflow Diagram:
Caption: Workflow for acid-base extraction purification.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, stopper it, and shake vigorously, periodically venting to release any pressure buildup.
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Separation: Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the aqueous (bottom) layer, while neutral and basic impurities will remain in the organic (top) layer.
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Collection: Drain the aqueous layer into a clean flask.
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Re-extraction: To ensure complete transfer, re-extract the organic layer with another portion of saturated NaHCO₃ solution and combine the aqueous layers.
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Precipitation: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2. The this compound will precipitate out as a solid.
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Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold deionized water, and dry it under vacuum.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of this compound using a two-solvent system, which is often effective for achieving high purity. A good starting point for a solvent system is a mixture of a more polar solvent in which the compound is soluble when hot (e.g., toluene or ethyl acetate) and a less polar solvent in which it is less soluble (e.g., heptane or hexane).[1]
Workflow Diagram:
Caption: Two-solvent recrystallization workflow.
Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the "good" solvent (e.g., toluene). Heat the mixture to boiling with stirring until the solid dissolves completely.
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Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., heptane) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography. The mobile phase composition will likely need to be optimized for your specific crude material.
Workflow Diagram:
Caption: General workflow for column chromatography.
Methodology:
-
Mobile Phase Selection: Determine a suitable mobile phase system using Thin Layer Chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. A small amount of acetic acid or formic acid may be added to the mobile phase to improve the peak shape of the carboxylic acid.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
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Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
References
Technical Support Center: Synthesis of 2-Chloro-5-fluorophenylacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-5-fluorophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for scaling up the production of this compound?
A1: The most common and scalable synthetic routes include:
-
Hydrolysis of 2-Chloro-5-fluorophenylacetonitrile: This is often a preferred route due to the commercial availability of the starting nitrile and typically high yields.
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Willgerodt-Kindler Reaction of 2'-Chloro-5'-fluoroacetophenone: This method transforms the corresponding acetophenone into the phenylacetic acid. However, it involves the use of sulfur and amines, which can present challenges in purification and waste disposal on a larger scale.
-
Grignard Reaction with subsequent carbonation: This involves forming a Grignard reagent from a suitable precursor like 2-chloro-5-fluorobenzyl chloride and reacting it with carbon dioxide. This method is sensitive to moisture and requires strict anhydrous conditions.
Q2: What are the critical quality control checkpoints during the synthesis?
A2: Key quality control checkpoints include:
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Purity of starting materials: Ensure the absence of impurities that could interfere with the reaction or be difficult to remove later.
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Reaction monitoring: Utilize techniques like TLC, GC, or HPLC to monitor the consumption of starting material and the formation of the product.
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Work-up and extraction efficiency: Check for complete extraction of the product and removal of inorganic salts.
-
Final product purity: Use HPLC, GC, and melting point analysis to determine the purity of the final this compound. An HPLC method using a reverse-phase column like Primsep SB with a mobile phase of acetonitrile and water with a formic or acetic acid buffer can be employed for purity analysis of fluorophenylacetic acid isomers.[1]
Q3: What are the main safety precautions to consider during the scale-up of this synthesis?
A3: Safety is paramount. Key precautions include:
-
Handling of reagents: Use appropriate personal protective equipment (PPE), especially when handling corrosive acids, bases, and potentially toxic reagents.
-
Exothermic reactions: Be aware of potentially exothermic steps, such as quenching Grignard reactions or acid-base neutralizations. Ensure adequate cooling and controlled addition of reagents.
-
Waste disposal: The Willgerodt-Kindler reaction, in particular, can generate foul-smelling and difficult-to-treat sulfur-containing wastewater.[2] Proper waste management protocols must be in place.
-
Pressure build-up: Reactions involving gas evolution (e.g., carbonation of a Grignard reagent) should be conducted in appropriate pressure-rated vessels with proper venting.
Troubleshooting Guides
Route 1: Hydrolysis of 2-Chloro-5-fluorophenylacetonitrile
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete hydrolysis. | - Increase reaction time and/or temperature. - Ensure the concentration of the acid or base catalyst is sufficient. - Check the quality of the starting nitrile for impurities. |
| Product loss during work-up. | - Optimize the pH for precipitation of the carboxylic acid (typically pH 1-2). - Perform multiple extractions with a suitable organic solvent. - Ensure complete removal of the solvent during evaporation. | |
| Impure Product | Presence of unreacted nitrile. | - Ensure complete hydrolysis by monitoring the reaction with TLC or HPLC. - Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes). |
| Formation of amide intermediate. | - If using acid hydrolysis, ensure sufficient water is present. - If amide is the main product, it can be isolated and then hydrolyzed under more vigorous conditions. |
Route 2: Willgerodt-Kindler Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure the reaction temperature is maintained (typically around 100-160 °C). - Use a sufficient excess of sulfur and morpholine (or other amine). - The use of a phase transfer catalyst like triethylbenzylammonium chloride (TEBA) can improve reaction efficiency and reduce reaction times.[3][4] |
| Difficult hydrolysis of the thioamide intermediate. | - Use a strong base (e.g., NaOH or KOH) for hydrolysis. - Increase the hydrolysis temperature and time. | |
| Foul Odor and Difficult Purification | Formation of sulfur byproducts. | - Conduct the reaction in a well-ventilated fume hood. - During work-up, wash the organic layer thoroughly with a solution of sodium bisulfite to remove excess sulfur. - Acidify the aqueous layer carefully to precipitate the product, followed by filtration and washing. |
Route 3: Grignard Reaction and Carbonation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure to Initiate Grignard Reaction | Presence of moisture in reagents or glassware. | - Thoroughly dry all glassware in an oven before use. - Use anhydrous solvents (e.g., dry THF or diethyl ether). - The magnesium turnings should be fresh and activated if necessary (e.g., with a crystal of iodine). |
| Low Yield of Carboxylic Acid | Inefficient carbonation. | - Ensure a good dispersion of CO2 gas through the Grignard solution. - Use solid CO2 (dry ice) for small-scale reactions, ensuring it is crushed and added slowly. - Maintain a low temperature during carbonation to minimize side reactions. |
| Formation of Wurtz coupling byproducts. | - Add the halide to the magnesium suspension slowly to maintain a low concentration of the halide. - Ensure the reaction temperature does not get too high. |
Experimental Protocols
Protocol 1: Hydrolysis of 2-Chloro-5-fluorophenylacetonitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Chloro-5-fluorophenylacetonitrile.
-
Reaction: Add a 10 M aqueous solution of sulfuric acid.
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it over ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system to obtain the pure acid.
Protocol 2: Willgerodt-Kindler Reaction of 2'-Chloro-5'-fluoroacetophenone
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2'-Chloro-5'-fluoroacetophenone, sulfur, and morpholine.
-
Heating: Heat the mixture to reflux (around 130-140 °C) for 8-12 hours.
-
Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide. Heat the mixture to reflux for another 6-8 hours to hydrolyze the intermediate thioamide.
-
Work-up: Cool the mixture and dilute with water. Wash with an organic solvent (e.g., toluene) to remove neutral impurities.
-
Precipitation: Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to obtain the crude this compound.
-
Purification: Recrystallize from an appropriate solvent.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Hydrolysis of Nitrile | Willgerodt-Kindler Reaction | Grignard Reaction |
| Starting Material | 2-Chloro-5-fluorophenylacetonitrile | 2'-Chloro-5'-fluoroacetophenone | 2-Chloro-5-fluorobenzyl halide |
| Key Reagents | H₂SO₄ or NaOH | Sulfur, Morpholine, NaOH | Mg, CO₂ |
| Typical Yield | High | Moderate to High | Moderate |
| Key Challenges | Handling of strong acids/bases. | Foul odor, sulfur waste, purification. | Strict anhydrous conditions, moisture sensitivity. |
| Scalability | Generally good | Moderate, due to waste and purification | Good, with proper equipment |
Visualizations
Caption: Synthetic routes to this compound.
References
- 1. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 2. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 3. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. sciencemadness.org [sciencemadness.org]
Preventing degradation of "2-Chloro-5-fluorophenylacetic acid" during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 2-Chloro-5-fluorophenylacetic acid to prevent its degradation. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to protect it from moisture and atmospheric contaminants.
Q2: At what temperature should I store the compound?
It is recommended to store the compound in a cool environment. While some sources may permit short-term storage at room temperature, for optimal long-term stability, refrigeration (2-8°C) is advisable.
Q3: Is this compound sensitive to light?
Aromatic compounds can be sensitive to light. To minimize the risk of photodegradation, it is best practice to store this compound in an opaque or amber-colored container to protect it from light exposure.
Q4: What materials should be avoided when storing or handling this compound?
Avoid contact with strong oxidizing agents and strong bases.[1] Hazardous decomposition can occur at high temperatures, leading to the release of toxic gases such as carbon oxides, hydrogen chloride, and hydrogen fluoride.[1]
Q5: How can I tell if my sample of this compound has degraded?
Visual signs of degradation can include a change in color or the appearance of clumping. However, chemical degradation may not always be visible. The most reliable way to assess the purity of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide provides solutions to common problems that may indicate degradation of this compound.
| Problem | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., discoloration, clumping) | Exposure to moisture, light, or elevated temperatures. | Discard the reagent as its purity is compromised. Review your storage protocol to ensure the container is tightly sealed and protected from light and heat. |
| Inconsistent or unexpected experimental results | Degradation of the starting material, leading to lower potency or the presence of interfering impurities. | Assess the purity of your this compound stock using the HPLC method detailed below. If degradation is confirmed, acquire a new batch of the compound and review storage procedures. |
| Poor solubility compared to previous batches | The presence of insoluble degradation products. | Attempt to purify a small amount of the material through recrystallization. However, it is generally recommended to use a fresh, high-purity sample for critical applications. |
Troubleshooting Workflow
References
Technical Support Center: Enhancing the Reactivity of 2-Chloro-5-fluorophenylacetic Acid in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 2-Chloro-5-fluorophenylacetic acid in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in coupling reactions?
A1: this compound presents a few key challenges in coupling reactions:
-
Electronic Effects: The presence of two electron-withdrawing groups (chloro and fluoro) on the phenyl ring can decrease the nucleophilicity of the aromatic system, potentially affecting reactions that involve the aryl halide, such as Suzuki or Buchwald-Hartwig couplings. For amide coupling, these groups can increase the acidity of the carboxylic acid, which can be beneficial for activation.
-
Steric Hindrance: The ortho-chloro substituent can introduce steric hindrance around the carboxylic acid group, which may slow down the rate of amide bond formation with bulky amines.
-
Reactivity of the Aryl Chloride: The C-Cl bond is generally less reactive in cross-coupling reactions compared to C-Br or C-I bonds, often requiring more active catalysts and harsher reaction conditions.
Q2: I am having trouble with low yields in the amide coupling of this compound. What should I try?
A2: Low yields in amide coupling reactions with this substrate are often due to incomplete activation of the carboxylic acid or steric hindrance. Here are some troubleshooting steps:
-
Choice of Coupling Reagent: For sterically hindered acids, standard carbodiimide reagents like EDC or DCC may be insufficient. Consider using more potent uronium or phosphonium-based coupling reagents such as HATU, HBTU, or PyBOP. These reagents form highly reactive activated esters that can overcome steric challenges.
-
Activation to Acyl Halide: A more reactive intermediate can be formed by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride will react more readily with the amine.
-
Reaction Conditions: Increasing the reaction temperature or extending the reaction time can help drive the reaction to completion. Using a non-nucleophilic base like diisopropylethylamine (DIPEA) is also recommended to avoid side reactions.
Q3: What conditions are recommended for Suzuki coupling with derivatives of this compound?
A3: Due to the less reactive nature of the aryl chloride, specific conditions are necessary for a successful Suzuki coupling. Based on analogous reactions with deactivated aryl chlorides, the following should be considered:
-
Catalyst System: A highly active catalyst system is crucial. This typically involves a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand such as those from the Buchwald family (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.
-
Base: A strong base is often required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently effective in these challenging couplings.
-
Solvent: Anhydrous, degassed solvents are essential to prevent catalyst deactivation and side reactions. Common choices include dioxane, toluene, or THF, often with a small amount of water.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product in Amide Coupling | Incomplete activation of the carboxylic acid. | Switch to a more potent coupling reagent like HATU or PyBOP. Alternatively, convert the acid to the more reactive acyl chloride.[1] |
| Steric hindrance from the ortho-chloro group. | Increase reaction temperature and/or time. Use a less sterically hindered amine if possible. | |
| Poor nucleophilicity of the amine. | Use a stronger, non-nucleophilic base (e.g., DIPEA) to fully deprotonate the amine salt. | |
| Low Yield in Suzuki Coupling | Catalyst deactivation. | Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere (Argon or Nitrogen). |
| Low reactivity of the aryl chloride. | Use a highly active catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos). Increase catalyst loading if necessary. | |
| Inefficient transmetalation. | Use a stronger base like K₃PO₄ or Cs₂CO₃. | |
| Formation of Side Products | Homocoupling of the boronic acid (Suzuki). | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere. |
| Hydrolysis of activated ester (Amide). | Ensure anhydrous conditions. Prepare activated ester in situ and add the amine promptly. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a general starting point for the amide coupling of this compound. Optimization may be required for specific amines.
-
Preparation: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equivalent) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Reagent Addition: To the stirred solution, add the amine (1.1 equivalents), followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Activation and Coupling: Add HATU (1.1 equivalents) portion-wise to the mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: General Procedure for Esterification
A patent application mentions the esterification of this compound with ethanol, achieving a high yield. While the detailed patent protocol is not fully available, a general procedure for acid-catalyzed esterification is provided below.
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent) and an excess of the alcohol (e.g., ethanol, can be used as the solvent).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time will vary depending on the alcohol used.
-
Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by distillation or column chromatography if necessary.
Visualizing Experimental Workflows
References
Validation & Comparative
A Comparative Guide to Halogenated Phenylacetic Acid Intermediates: 2,4,5-Trifluorophenylacetic Acid vs. 2-Chloro-5-fluorophenylacetic Acid in Synthesis
In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate building blocks is a critical determinant of efficiency, yield, and ultimate success. Halogenated phenylacetic acids are a prominent class of intermediates, valued for the unique chemical properties imparted by their substituent patterns. This guide provides a detailed comparison of two such compounds: 2,4,5-trifluorophenylacetic acid and 2-Chloro-5-fluorophenylacetic acid, with a focus on their applications and synthetic accessibility.
Introduction to the Contestants
2,4,5-Trifluorophenylacetic acid is a well-established and highly valuable intermediate, most notably for its role in the synthesis of Sitagliptin, a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. Its trifluorinated phenyl ring offers distinct properties that are leveraged in modern drug design.
This compound , in contrast, is a less documented analogue. While commercially available, its applications in large-scale pharmaceutical synthesis are not prominently reported in scientific literature, suggesting a more niche or less-explored role in drug development.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the fundamental properties of these two intermediates is presented below.
| Property | 2,4,5-Trifluorophenylacetic Acid | This compound |
| CAS Number | 209995-38-0 | 177985-33-0[1][2] |
| Molecular Formula | C₈H₅F₃O₂ | C₈H₆ClFO₂[1][2] |
| Molecular Weight | 194.12 g/mol | 188.58 g/mol [2] |
| Appearance | White to light brown solid[3] | Not specified in detail |
| Solubility | Insoluble in water; soluble in alcoholic organic solvents and chloroform.[1] | Not specified in detail |
Performance in Synthesis: A Tale of Two Intermediates
The true measure of a synthetic intermediate lies in its performance and utility in practical applications. In this regard, there is a significant disparity in the available data for our two subjects.
2,4,5-Trifluorophenylacetic Acid: The Workhorse for Sitagliptin
The primary application of 2,4,5-trifluorophenylacetic acid is as a key starting material for the synthesis of Sitagliptin. The trifluorinated phenyl moiety is a core component of the final drug molecule. Several synthetic routes to 2,4,5-trifluorophenylacetic acid have been patented, reflecting its industrial importance.
Experimental Protocol: A Representative Synthesis of 2,4,5-Trifluorophenylacetic Acid
One patented method involves a multi-step process starting from 1,2,4-trifluorobenzene. The key steps are outlined below:
-
Friedel-Crafts Acetylation: 1,2,4-trifluorobenzene is reacted with an acetylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 2,4,5-trifluoroacetophenone.
-
Willgerodt-Kindler Reaction: The resulting acetophenone undergoes a reaction with sulfur and a secondary amine (e.g., morpholine) to yield a thioamide intermediate.
-
Hydrolysis: The thioamide is then hydrolyzed under acidic or basic conditions to afford the final product, 2,4,5-trifluorophenylacetic acid.
A simplified workflow for this synthesis is depicted in the following diagram.
Caption: Synthetic pathway to 2,4,5-trifluorophenylacetic acid.
This and other synthetic routes have been optimized for industrial-scale production, highlighting the compound's significance. The overall yield for a four-step synthesis of Sitagliptin starting from 2,4,5-trifluorophenylacetic acid has been reported to be around 65%.
This compound: An Enigma in Major Drug Synthesis
Logical Framework for Intermediate Selection
The choice between these two intermediates in a drug development program would likely follow a logical progression based on the desired properties of the target molecule.
Caption: Decision pathway for selecting a halogenated intermediate.
Conclusion
This comparative guide highlights a clear distinction between 2,4,5-trifluorophenylacetic acid and this compound in the context of pharmaceutical synthesis.
2,4,5-Trifluorophenylacetic acid is a cornerstone intermediate with a well-documented and critical role in the production of a blockbuster drug. Its synthetic pathways are established, and its utility is proven.
This compound , while structurally related, does not currently hold the same level of prominence in the public domain of pharmaceutical manufacturing. For researchers and drug development professionals, this implies that while it may be a suitable building block for novel chemical entities, its path from a catalog chemical to a key intermediate in a large-scale synthesis is less defined.
For programs requiring a trifluorinated phenylacetic acid moiety, 2,4,5-trifluorophenylacetic acid is the clear and established choice. For explorations into other halogenation patterns, this compound represents a potential, albeit less characterized, option that would necessitate more extensive preliminary synthetic evaluation.
References
A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-5-fluorophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 2-Chloro-5-fluorophenylacetic acid, a crucial intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is paramount for ensuring the identity, purity, and quality of this compound. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in method selection and implementation.
Chromatographic Methods: Purity and Impurity Profiling
Chromatographic techniques are fundamental for separating and quantifying this compound from process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the industry standard for purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity for volatile and semi-volatile impurities, often requiring derivatization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for determining the purity of non-volatile and thermally labile compounds like this compound with high accuracy and precision. A well-developed HPLC method can separate the main component from its isomers and other impurities.
Table 1: Comparative HPLC Method Parameters
| Parameter | Reverse-Phase HPLC Method 1 | Reverse-Phase HPLC Method 2 |
| Column | C18 (e.g., Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | A: 0.1% Formic acid in WaterB: Methanol |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B | Isocratic: 60% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 220 nm | UV at 225 nm |
| Column Temp. | 30 °C | 35 °C |
| Injection Vol. | 10 µL | 15 µL |
| Expected RT * | ~15.2 min | ~12.5 min |
*Retention Time (RT) is an estimate and will vary based on the specific system and conditions.
-
Sample Preparation: Accurately weigh and dissolve 25 mg of this compound in 50 mL of a 50:50 mixture of acetonitrile and water to prepare a stock solution of 500 µg/mL. Further dilute to a working concentration of 50 µg/mL with the same diluent.
-
Mobile Phase Preparation:
-
Method 1: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Prepare Mobile Phase B as HPLC-grade acetonitrile. Degas both phases by sonication or vacuum filtration.
-
Method 2: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B as HPLC-grade methanol. Degas both phases.
-
-
Instrumentation: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. Set the column temperature and UV detector wavelength as specified.
-
Analysis: Inject the prepared sample and run the analysis according to the chosen gradient or isocratic program.
-
Data Processing: Integrate the peak areas to determine the purity of this compound and quantify any impurities using area normalization or a reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of carboxylic acids, a derivatization step is typically required for the GC-MS analysis of this compound. This process converts the polar carboxylic acid group into a more volatile ester.[1]
Table 2: GC-MS Method Parameters (with Derivatization)
| Parameter | Value |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
| Expected m/z * | TMS derivative molecular ion: 260.0; Key fragments: 245.0, 185.1, 145.0 |
*Expected mass-to-charge ratios (m/z) for the trimethylsilyl (TMS) derivative.
-
Derivatization: In a GC vial, dissolve 1 mg of this compound in 500 µL of a suitable solvent (e.g., dichloromethane). Add 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Instrumentation: Set up the GC-MS system with the specified parameters.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
-
Data Analysis: Identify the peak for the derivatized this compound based on its retention time and mass spectrum. Compare the mass spectrum with a reference library (e.g., NIST) for confirmation.
Spectroscopic Methods: Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For fluorinated compounds, ¹⁹F NMR is also a powerful tool.
Table 3: Predicted NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | ~11.5 | singlet (broad) | - |
| ~7.20 | dd | J = 8.5, 5.5 | |
| ~7.05 | ddd | J = 8.5, 8.5, 3.0 | |
| ~6.90 | dd | J = 8.5, 3.0 | |
| ~3.70 | s | - | |
| ¹³C NMR | ~175 | s | - |
| ~162 (d, ¹JCF=245) | d | - | |
| ~135 (d, ³JCF=8) | d | - | |
| ~130 (d, ⁴JCF=3) | d | - | |
| ~118 (d, ²JCF=22) | d | - | |
| ~115 (d, ²JCF=21) | d | - | |
| ~39 | s | - | |
| ¹⁹F NMR | ~ -114 | t | J = 8.5 |
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the spectra to determine chemical shifts, multiplicities, and coupling constants.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Key FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Hydrogen-bonded hydroxyl stretch |
| C=O (Carboxylic Acid) | ~1710 | Carbonyl stretch |
| C=C (Aromatic) | 1600-1450 | Aromatic ring stretching |
| C-O (Carboxylic Acid) | ~1300 | C-O stretch |
| C-Cl | ~780 | C-Cl stretch |
| C-F | ~1250 | C-F stretch |
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.
Method Selection and Workflow
The choice of analytical method depends on the specific goal, whether it is for routine purity testing, impurity identification, or structural confirmation.
References
A Comparative Guide to the Purity Analysis of Commercial 2-Chloro-5-fluorophenylacetic Acid
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the integrity and reproducibility of experimental results and the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Chloro-5-fluorophenylacetic acid is a key building block in the synthesis of various pharmaceuticals. This guide provides an objective comparison of analytical methodologies for assessing the purity of commercial "this compound" and compares its potential performance with alternative compounds, supported by representative experimental data.
Purity Analysis of Commercial "this compound"
The purity of commercially available this compound can vary between suppliers and batches. Impurities can arise from the synthetic route, degradation, or storage. Common types of impurities include organic impurities (starting materials, by-products, intermediates, and degradation products), inorganic impurities, and residual solvents.[1] A comprehensive purity analysis, therefore, requires orthogonal analytical techniques to identify and quantify these potential impurities.
Potential Impurities
Based on common synthetic routes for halogenated phenylacetic acids, potential impurities in commercial samples of this compound may include:
-
Isomeric Impurities: Positional isomers such as 3-Chloro-4-fluorophenylacetic acid or other chloro- and fluoro-substituted phenylacetic acid isomers.
-
Starting Materials: Unreacted precursors from the synthesis process.
-
By-products: Compounds formed from side reactions during synthesis.
-
Degradation Products: Resulting from instability of the compound under certain storage conditions.
-
Residual Solvents: Volatile organic compounds used during manufacturing and purification.[1]
Comparative Purity Data of Commercial Samples
The following table presents representative purity data for three hypothetical commercial samples of "this compound," as determined by the analytical methods detailed below.
| Parameter | Sample A | Sample B | Sample C |
| Purity by HPLC (% Area) | 99.5% | 98.8% | 99.9% |
| Total Impurities by HPLC (% Area) | 0.5% | 1.2% | 0.1% |
| Isomeric Impurity X (% Area) | 0.2% | 0.8% | Not Detected |
| Residual Solvents by GC-MS (ppm) | Toluene: 50 ppm | Toluene: 250 ppm | Toluene: <10 ppm |
| Purity by qNMR (%) | 99.4% | 98.7% | 99.8% |
| Water Content (Karl Fischer, %) | 0.1% | 0.3% | <0.05% |
Experimental Protocols
Detailed and validated analytical methods are crucial for the accurate determination of purity.[2] The following are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed for the quantitative analysis of this compound and its non-volatile organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is suitable for the identification and quantification of volatile organic compounds.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium.
-
Injector Temperature: 220 °C.
-
Oven Program: Initial temperature of 40 °C held for 5 minutes, then ramped to 240 °C at 10 °C/min.
-
MS Detector: Full scan mode from m/z 35 to 350.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a headspace vial.
-
Add a suitable solvent (e.g., DMSO) and an internal standard.
-
Seal the vial and heat in the headspace autosampler.
-
-
Data Analysis: Identification of residual solvents is performed by comparing the mass spectra to a reference library. Quantification is achieved using a calibration curve of the respective solvent standards.
Quantitative NMR (qNMR) Spectroscopy for Purity Assessment
qNMR provides an orthogonal method for purity determination without the need for a specific reference standard of the analyte.[4]
-
Instrumentation: 400 MHz or higher NMR spectrometer.[2]
-
Internal Standard: A certified reference standard of known purity with a signal that does not overlap with the analyte signals (e.g., maleic anhydride).[2]
-
Solvent: Deuterated solvent such as DMSO-d6.[2]
-
Sample Preparation:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay to ensure complete signal relaxation for accurate integration.[2]
-
Data Analysis: Calculate the purity by comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard.[2]
Mandatory Visualizations
Experimental Workflow for Purity Analysis
Caption: Workflow for the comprehensive purity analysis of this compound.
Comparison with Alternative Compounds
The selection of a chemical intermediate often involves considering alternatives that may offer advantages in terms of biological activity, safety profile, or cost. Other halogenated phenylacetic acid derivatives are potential alternatives to this compound.[5][6]
Representative Performance Data of Alternatives
The following table provides hypothetical comparative data on the biological activity of this compound and two potential alternatives in a generic kinase inhibition assay.
| Compound | Structure | IC₅₀ (nM) | Lipophilicity (logP) |
| This compound | C₈H₆ClFO₂ | 150 | 2.5 |
| 3-Chloro-4-fluorophenylacetic acid | C₈H₆ClFO₂ | 220 | 2.6 |
| 2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | 500 | 2.8 |
Note: The IC₅₀ and logP values are for illustrative purposes only and do not represent actual experimental data.
Logical Framework for Compound Selection
Caption: Logical diagram for the selection of a chemical intermediate based on purity and performance.
Conclusion
The purity of "this compound" is a critical parameter that can significantly impact research and development outcomes. A multi-pronged analytical approach using orthogonal techniques such as HPLC, GC-MS, and qNMR is essential for a comprehensive purity assessment. Furthermore, when considering alternatives, a systematic evaluation of both purity and performance is necessary to make an informed decision that aligns with the specific requirements of the intended application. This guide provides a framework for establishing robust quality control and selection criteria for this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. deq.mt.gov [deq.mt.gov]
A Comparative Guide to Validated HPLC Methods for Fluorinated Phenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of fluorinated phenylacetic acids (FPAs), such as 2-fluorophenylacetic acid (2-FPA), 3-fluorophenylacetic acid (3-FPA), and 4-fluorophenylacetic acid (4-FPA), is critical in pharmaceutical development, process monitoring, and quality control. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. The choice of column and mobile phase is paramount for achieving optimal separation, peak symmetry, and sensitivity.
This guide provides a comparative overview of two common reversed-phase HPLC methods for the analysis of FPAs: a standard method utilizing a C18 stationary phase and an alternative method employing a mixed-mode column. The guide includes detailed experimental protocols and representative performance data to assist in method selection and development.
Performance Comparison of HPLC Methods
The following tables summarize the representative validation parameters for two distinct HPLC methods for the analysis of a target analyte, 4-Fluorophenylacetic Acid (4-FPA). This data illustrates the expected performance from a fully validated method.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method A: Standard C18 Reversed-Phase | Method B: Mixed-Mode Separation |
| Stationary Phase | C18 (Octadecylsilane), 5 µm, 150 x 4.6 mm | Primesep SB, 5 µm, 250 x 4.6 mm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A: WaterB: AcetonitrileC: Formic Acid (as buffer) |
| Elution Mode | Isocratic (60:40 A:B) | Isocratic (55:45:0.1 A:B:C) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 264 nm | UV at 264 nm[1] |
| Column Temperature | 30 °C | 30 °C |
| Injection Volume | 10 µL | 10 µL |
Table 2: Representative Method Validation Data for 4-Fluorophenylacetic Acid
| Validation Parameter | Method A: Standard C18 | Method B: Mixed-Mode | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9992 | > 0.999 |
| Range (µg/mL) | 0.5 - 100 | 0.5 - 100 | As per objective |
| Accuracy (% Recovery) | 99.5% ± 1.5% | 99.1% ± 1.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability (n=6) | 0.8% | 1.1% | < 2.0% |
| - Intermediate Precision | 1.3% | 1.5% | < 2.0% |
| LOD (µg/mL) | 0.15 | 0.20 | Reportable |
| LOQ (µg/mL) | 0.50 | 0.65 | Reportable |
Note: The quantitative values in Table 2 are representative figures for a typical validation based on data for structurally related fluorinated acids and common ICH guidelines. Actual results will vary based on the specific instrumentation, reagents, and laboratory conditions.
Experimental Workflow & Validation Pathway
The following diagram illustrates a typical workflow for the development and validation of an HPLC method, ensuring it is fit for its intended purpose.
References
Comparative Study of Catalysts for the Synthesis of 2-Chloro-5-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalytic Synthesis of a Key Pharmaceutical Intermediate
The synthesis of 2-Chloro-5-fluorophenylacetic acid, a crucial building block in the development of various pharmaceuticals, is a process of significant interest. The efficiency and purity of this synthesis are paramount, and the choice of catalyst plays a pivotal role. This guide provides a comparative analysis of catalytic methods for the synthesis of this compound, focusing on two primary routes: the Willgerodt-Kindler reaction of 2'-chloro-5'-fluoroacetophenone and the hydrolysis of 2-chloro-5-fluorobenzyl cyanide.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the synthesis of this compound based on available data. This allows for a direct comparison of yields and reaction conditions.
| Synthetic Route | Catalyst System | Key Reactants | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Willgerodt-Kindler Reaction | Sulfur, Morpholine, p-Toluenesulfonic acid (catalyst), followed by NaOH hydrolysis with TEBA (catalyst) | 2'-Chloro-5'-fluoroacetophenone, Sulfur, Morpholine | Reflux at 120-130°C for 8h (thioamide formation), followed by hydrolysis with NaOH and TEBA at 100°C for 8h. | Not specified for this specific substrate, but generally good to excellent yields are reported for phenylacetic acids. | High | General procedure for PTC Willgerodt-Kindler reaction |
| Nitrile Hydrolysis | Sulfuric Acid (H₂SO₄) | 2-Chloro-5-fluorobenzyl cyanide | Slow, continuous addition of the nitrile to 30-70% H₂SO₄ at 90-150°C, followed by reflux. | ~95% | >99% | Patent CN1927810A |
| Nitrile Hydrolysis | Hydrochloric Acid (HCl) | 2-Chloro-5-fluorobenzyl cyanide | Heating the nitrile to 50-120°C and adding HCl, followed by thermal reaction for 1.5-5 hours. | High (not specified) | High | Patent CN103232339A |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation in a laboratory setting.
Route 1: Willgerodt-Kindler Reaction followed by Phase-Transfer Catalyzed Hydrolysis
This two-step, one-pot synthesis first converts the substituted acetophenone to a thiomorpholide intermediate, which is then hydrolyzed to the desired carboxylic acid.
Step 1: Thioamide Formation (General Procedure)
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2'-chloro-5'-fluoroacetophenone (1.0 eq), sulfur (2.0 eq), morpholine (3.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.035 eq).
-
Heat the mixture to reflux at 120-130°C with constant stirring for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the formation of the thiomorpholide is complete, allow the reaction mixture to cool.
Step 2: Hydrolysis using a Phase-Transfer Catalyst
-
To the cooled reaction mixture, add a 20% aqueous solution of sodium hydroxide (NaOH).
-
Add a catalytic amount of triethylbenzylammonium chloride (TEBA) (0.005 eq).
-
Heat the mixture to 100°C and continue stirring for 8 hours.
-
After the hydrolysis is complete (monitored by TLC), cool the mixture and acidify with hydrochloric acid (HCl) to a pH of 2.
-
The crude this compound will precipitate.
-
Isolate the product by filtration.
-
For purification, dissolve the crude product in a 10% sodium bicarbonate (NaHCO₃) solution and wash with ethyl acetate.
-
Separate the aqueous layer and re-acidify with dilute HCl to precipitate the pure product.
-
Filter, wash with water, and dry to obtain the final product.
Route 2: Acid-Catalyzed Hydrolysis of 2-Chloro-5-fluorobenzyl Cyanide
This method involves the direct conversion of the corresponding benzyl cyanide to the carboxylic acid using a strong acid catalyst.
Catalyst System A: Sulfuric Acid
-
In a reaction vessel, prepare a 30-70% (w/w) aqueous solution of sulfuric acid (H₂SO₄).
-
Heat the sulfuric acid solution to a temperature between 90°C and 150°C.
-
Slowly and continuously add 2-chloro-5-fluorobenzyl cyanide to the hot acid solution.
-
After the addition is complete, maintain the mixture at reflux.
-
Monitor the reaction until the nitrile starting material is consumed (typically less than 1-5% remaining as determined by Gas Chromatography).
-
Stop the reflux and remove any unreacted nitrile and organic impurities by steam stripping.
-
Cool the reaction mixture, which will cause the product to separate as an oil.
-
Add a specific amount of clean water and stir while cooling to 20-40°C to induce crystallization.
-
Isolate the crystalline product by filtration.
-
Wash the crude product with water (1-3 times).
-
Dry the purified this compound.
Catalyst System B: Hydrochloric Acid
-
Heat 2-chloro-5-fluorobenzyl cyanide to a molten state (50-120°C) in a reaction vessel.
-
Slowly add hydrochloric acid (HCl) to the molten nitrile. The molar ratio of HCl to the nitrile should be between 1.2:1 and 5:1.
-
After the addition is complete, maintain the temperature for 1.5 to 5 hours to allow the hydrolysis to proceed.
-
After the reaction, add water to the system and stir to dissolve the components.
-
Cool the mixture to induce crystallization.
-
Isolate the product by filtration.
-
Wash the crystals with water and dry to obtain this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes discussed.
Caption: Synthetic workflow for this compound via the Willgerodt-Kindler reaction.
Caption: Synthetic workflow for this compound via nitrile hydrolysis.
A Comparative Guide to 2-Chloro-5-fluorophenylacetic Acid and Other Halogenated Phenylacetic Acids for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate chemical moieties is a critical step in the design of novel therapeutics. Halogenated phenylacetic acids, a class of compounds known for their diverse biological activities, are frequently utilized as building blocks in medicinal chemistry. This guide provides an objective comparison of 2-Chloro-5-fluorophenylacetic acid with other halogenated phenylacetic acids, supported by available physicochemical data and established experimental protocols for evaluating their potential as anti-inflammatory agents.
This comparison focuses on this compound and three other commercially available halogenated phenylacetic acids: 2-chlorophenylacetic acid, 4-fluorophenylacetic acid, and 2,4-dichlorophenylacetic acid. The analysis centers on their chemical properties and the established methodologies for assessing their anti-inflammatory potential, a common therapeutic target for this class of molecules.
Physicochemical Properties: A Comparative Overview
The substitution of halogen atoms on the phenyl ring of acetic acid can significantly influence its physicochemical properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile. Key parameters such as molecular weight, melting point, boiling point, pKa, and the partition coefficient (logP) are crucial for predicting a compound's behavior in biological systems.
While a comprehensive set of experimentally determined, directly comparable data is not available in a single source, the following table summarizes available information, including some predicted values, to facilitate a preliminary comparison.
| Property | This compound | 2-Chlorophenylacetic acid | 4-Fluorophenylacetic acid | 2,4-Dichlorophenylacetic acid |
| Molecular Formula | C₈H₆ClFO₂ | C₈H₇ClO₂ | C₈H₇FO₂ | C₈H₆Cl₂O₂ |
| Molecular Weight ( g/mol ) | 188.58 | 170.59 | 154.14 | 205.03 |
| Melting Point (°C) | 114-115 | 92-95 | 81-83 | 126-128 |
| Boiling Point (°C) | 289.3 (at 760 mmHg) | 145 (at 5 mmHg) | 164 (at 2.25 torr) | No Data |
| pKa (Predicted) | 3.85 ± 0.10 | 4.07 (at 25°C) | 4.25 (at 25°C) | No Data |
| logP (Predicted) | 2.45 | 2.26 | 1.75 | 2.87 |
Note: Some of the pKa and logP values are predicted and should be considered as estimates. Experimental determination is recommended for accurate comparison.
Evaluating Anti-Inflammatory Performance: Key Experimental Protocols
Phenylacetic acid derivatives are well-documented for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The following are standard experimental protocols used to assess and compare the anti-inflammatory potential of compounds like this compound.
In Vitro Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[1][2] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated during inflammation.[2][3] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drug candidates to minimize side effects.
Experimental Protocol: Fluorometric COX Inhibitor Screening Assay
This assay measures the peroxidase activity of COX enzymes. The reaction involves the conversion of arachidonic acid to prostaglandin G2 (PGG2) by the cyclooxygenase activity, followed by the reduction of PGG2 to PGH2 by the peroxidase activity. A fluorometric probe is used to detect the peroxidase activity, and the inhibition of this activity by a test compound is quantified.
-
Reagent Preparation: Prepare assay buffer, heme, and a stock solution of the test compound and reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Enzyme and Substrate Preparation: Reconstitute purified COX-1 or COX-2 enzyme. Prepare a solution of arachidonic acid.
-
Assay Procedure:
-
To a 96-well plate, add the assay buffer, heme, and the COX enzyme.
-
Add the test compound at various concentrations.
-
Incubate for a specified time at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding arachidonic acid and the fluorometric probe.
-
Measure the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.[4][5][6][7]
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of compounds.[8][9] Carrageenan, a phlogistic agent, is injected into the paw of a rodent (typically a rat), inducing a localized inflammatory response characterized by edema (swelling).[8][9]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound (e.g., this compound) and a reference drug (e.g., indomethacin or diclofenac) orally or intraperitoneally at various doses. A control group receives the vehicle only.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. Determine the ED50 value, which is the dose of the compound that causes a 50% reduction in edema.[10][11]
Visualizing the Pathways and Processes
To better understand the experimental context and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for evaluating anti-inflammatory halogenated phenylacetic acids.
Caption: The Cyclooxygenase (COX) signaling pathway in inflammation.
Conclusion
The selection of a specific halogenated phenylacetic acid for research and development purposes depends on a variety of factors, including its physicochemical properties and biological activity. While this compound presents an interesting substitution pattern, a direct comparison of its anti-inflammatory efficacy against other halogenated analogs requires further experimental investigation. The standardized in vitro and in vivo protocols outlined in this guide provide a robust framework for such comparative studies. By systematically evaluating these compounds, researchers can gain valuable insights into structure-activity relationships and identify promising candidates for the development of novel anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 3. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Spectroscopic Comparison of 2-Chloro-5-fluorophenylacetic Acid and Its Precursors
This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate, 2-Chloro-5-fluorophenylacetic acid, and its common synthetic precursors, 2-Chloro-5-fluorobenzaldehyde and 2-Chloro-5-fluorobenzyl alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The comparative analysis is supported by experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural transformations during the synthesis.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a two-step process involving the reduction of 2-Chloro-5-fluorobenzaldehyde to 2-Chloro-5-fluorobenzyl alcohol, followed by a subsequent reaction to form the final carboxylic acid. This common synthetic route allows for the targeted modification of the functional group at the benzylic position.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and confirming the identity and purity of the products at each stage.
Infrared (IR) Spectroscopy
| Compound Name | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| 2-Chloro-5-fluorobenzaldehyde | ~1700 (strong) | C=O stretch (aldehyde) |
| ~2850, ~2750 (medium) | C-H stretch (aldehyde) | |
| ~1600, ~1475 | C=C stretch (aromatic) | |
| ~740 | C-Cl stretch | |
| 2-Chloro-5-fluorobenzyl alcohol | 3400-3200 (broad) | O-H stretch (alcohol) |
| ~2900 | C-H stretch (aliphatic) | |
| ~1600, ~1480 | C=C stretch (aromatic) | |
| ~1050 | C-O stretch | |
| ~740 | C-Cl stretch | |
| This compound | 3300-2500 (very broad) | O-H stretch (carboxylic acid)[1][2] |
| ~1710 (strong) | C=O stretch (carboxylic acid)[1][2] | |
| ~2900 | C-H stretch (aliphatic) | |
| ~1600, ~1470 | C=C stretch (aromatic) | |
| ~1300 | C-O stretch[1][2] | |
| ~920 (broad) | O-H bend (out-of-plane)[1] | |
| ~740 | C-Cl stretch |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃)
| Compound Name | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 2-Chloro-5-fluorobenzaldehyde | ~10.4 | s | -CHO |
| 7.8-7.2 | m | Aromatic protons | |
| 2-Chloro-5-fluorobenzyl alcohol | ~7.3-7.0 | m | Aromatic protons |
| ~4.7 | s | -CH₂OH | |
| ~2.5 (broad) | s | -OH | |
| This compound | ~11.0 (broad) | s | -COOH |
| 7.4-7.1 | m | Aromatic protons | |
| ~3.7 | s | -CH₂COOH |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃)
| Compound Name | Chemical Shift (δ, ppm) | Assignment |
| 2-Chloro-5-fluorobenzaldehyde | ~189 | C=O (aldehyde) |
| 160-120 | Aromatic carbons | |
| 2-Chloro-5-fluorobenzyl alcohol | 140-120 | Aromatic carbons |
| ~63 | -CH₂OH | |
| This compound | ~175 | C=O (carboxylic acid) |
| 135-125 | Aromatic carbons | |
| ~40 | -CH₂COOH |
Mass Spectrometry (MS)
| Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pattern |
| 2-Chloro-5-fluorobenzaldehyde | 158/160 | 157/159, 129/131, 101 | Loss of H, loss of CHO, subsequent loss of CO. |
| 2-Chloro-5-fluorobenzyl alcohol | 160/162 | 142/144, 125, 97 | Loss of H₂O, loss of CH₂OH, subsequent fragmentation. |
| This compound | 188/190 | 143/145, 115, 87 | Loss of COOH, subsequent loss of CO and Cl.[3] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide.
Infrared (IR) Spectroscopy
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded using an FTIR spectrometer over a range of 4000-400 cm⁻¹. For liquid samples, a thin film is created between two salt plates (NaCl or KBr) and analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).
Mass Spectrometry (MS)
A dilute solution of the sample in a volatile solvent is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation prior to analysis. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Experimental Workflow
The general workflow for the spectroscopic comparison of the synthesized compounds is outlined below.
References
Cross-Validation of Analytical Results for 2-Chloro-5-fluorophenylacetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 2-Chloro-5-fluorophenylacetic acid. Due to a lack of publicly available, specific validation data for this exact compound, this guide leverages performance data from closely related halogenated and phenylacetic acid derivatives to provide a reliable framework for analytical method development and cross-validation. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), offering orthogonal approaches for robust analytical results.
Data Presentation: A Comparative Analysis
The following tables summarize the expected performance characteristics for the analysis of this compound based on data from analogous compounds.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection *
| Parameter | Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (Recovery %) | 98% - 105% |
| Precision (RSD %) | < 2% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
*Performance data is extrapolated from validated methods for other halogenated phenylacetic acid derivatives.
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) *
| Parameter | Performance |
| Linearity (R²) | > 0.995 |
| Accuracy (Recovery %) | 90% - 110% |
| Precision (RSD %) | < 15% |
| Limit of Detection (LOD) | < 1 µg/L |
| Limit of Quantitation (LOQ) | ~2.5 µg/L |
*Performance data is based on methods for the analysis of halogenated acetic acids in water, which may require derivatization.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in bulk materials and simple formulations.
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Autosampler and data acquisition software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be adjusted to achieve optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on the chromophore of the phenylacetic acid moiety)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, making it ideal for trace analysis and impurity profiling. Derivatization is typically required to improve the volatility of the acidic analyte.
1. Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column suitable for acidic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler and data acquisition software
2. Reagents and Materials:
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or other derivatization agents like diazomethane or silylating agents (e.g., BSTFA).
-
Hexane or Ethyl acetate (GC grade)
-
This compound reference standard
3. Derivatization (Methyl Esterification):
-
To a known amount of the dried sample or standard, add 1 mL of a 2% sulfuric acid solution in methanol.
-
Heat the mixture at 60 °C for 30 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Vortex the mixture and allow the layers to separate.
-
Transfer the upper organic layer (containing the methyl ester derivative) to a clean vial for GC-MS analysis.
4. GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-350 amu
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical results and a typical signaling pathway where such a molecule might be studied.
Caption: Workflow for Cross-Validation of Analytical Results.
Caption: Hypothetical Signaling Pathway Involvement.
Safety Operating Guide
Proper Disposal of 2-Chloro-5-fluorophenylacetic Acid: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2-Chloro-5-fluorophenylacetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposing of this halogenated organic compound.
I. Immediate Safety and Handling Precautions
Before proceeding with any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][2][3][4]
Key Safety Measures:
-
Eye Protection: Wear safety glasses with side-shields or goggles.[4]
-
Hand Protection: Use protective gloves that are resistant to chemicals.[1]
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Avoid breathing dust. In case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1]
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
II. Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[1][4] Do not attempt to dispose of this chemical down the drain or mix it with non-hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation: this compound is a halogenated organic compound.[6][7] It must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[6][8]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[8] Do not use abbreviations or chemical formulas on the primary label.[8]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.[10]
III. Quantitative Data Summary
The following table summarizes key quantitative and qualitative information regarding the safe handling and disposal of this compound.
| Parameter | Value/Instruction | Source |
| Chemical State | Solid, powder | [1] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat | [1][4] |
| Waste Classification | Hazardous Waste, Halogenated Organic Acid | [1][6][7] |
| Disposal Method | Approved waste disposal plant/licensed contractor | [1][4][11] |
| Incompatible Materials | Strong oxidizing agents | [9] |
IV. Experimental Protocols
The provided search results do not contain any specific, validated experimental protocols for the neutralization or chemical deactivation of this compound for in-lab disposal. While general acid neutralization procedures exist, they are not recommended for this compound due to its halogenated nature, which could lead to the formation of hazardous byproducts. Attempting to neutralize this acid without a validated protocol is strongly discouraged. The recommended and safest disposal method is through a professional waste disposal service.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. uwm.edu [uwm.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. fishersci.com [fishersci.com]
- 10. otago.ac.nz [otago.ac.nz]
- 11. combi-blocks.com [combi-blocks.com]
Essential Safety and Operational Guide for 2-Chloro-5-fluorophenylacetic Acid
This guide provides immediate safety, handling, and disposal protocols for 2-Chloro-5-fluorophenylacetic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar hazardous chemical compounds and should be implemented to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be a solid powder that may cause skin, eye, and respiratory irritation.[1] Appropriate PPE is crucial to minimize exposure.
| PPE Category | Recommended Equipment | Specifications & Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards. Goggles are essential to protect against dust particles and potential splashes.[1][2][3] A face shield provides broader protection.[4][5] |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Inspect gloves before use. Nitrile gloves offer good resistance to many solvents, acids, and bases.[5][6] For prolonged contact, consider thicker, more robust gloves.[6] |
| Body Protection | Laboratory coat or chemical-resistant apron | A lab coat should be worn to protect street clothing from contamination.[6] For larger quantities or splash risks, a chemical-resistant apron is recommended. |
| Respiratory Protection | NIOSH/MSHA approved respirator (if necessary) | Use a respirator if working outside of a fume hood, if dust is generated, or if irritation is experienced.[1][2] A particle filter is a recommended filter type.[7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is vital for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ensure an eyewash station and safety shower are readily accessible.[8]
-
Clear the workspace of any unnecessary items to prevent contamination.
2. Weighing and Transfer:
-
Handle the solid material carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transferring the powder.
-
Weigh the chemical in a tared container within the fume hood.
3. Dissolution:
-
Add the solvent to the solid slowly and stir to dissolve.
-
If heating is required, use a controlled heating source such as a heating mantle or water bath.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean all equipment and the work area to remove any residual chemical.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused/Excess Chemical | Dispose of as hazardous chemical waste.[1][9] Do not dispose of down the drain. The material can be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.[9] |
| Contaminated Labware (glassware, spatulas) | Rinse with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. The cleaned labware can then be washed normally. |
| Contaminated PPE (gloves, etc.) | Dispose of as hazardous waste in a designated, sealed container.[9] |
| Spills | For small spills, absorb with an inert material (e.g., sand, vermiculite), sweep up, and place in a sealed container for hazardous waste disposal.[2][8][9] Ensure adequate ventilation during cleanup.[2] |
Emergency Procedures
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2][7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][2][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2][7] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][7] |
Visual Workflow for Handling this compound
The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. hsa.ie [hsa.ie]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. fishersci.com [fishersci.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
